1-naphthyl 3-phenylacrylate
Description
The exact mass of the compound 1-naphthyl 3-phenylacrylate is 274.099379685 g/mol and the complexity rating of the compound is 368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-naphthyl 3-phenylacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-naphthyl 3-phenylacrylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
naphthalen-1-yl (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c20-19(14-13-15-7-2-1-3-8-15)21-18-12-6-10-16-9-4-5-11-17(16)18/h1-14H/b14-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILDQBAOOYYSRDQ-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and molecular properties of 1-naphthyl 3-phenylacrylate
Abstract
This technical guide provides a comprehensive examination of 1-naphthyl 3-phenylacrylate, a molecule at the intersection of naphthalene and cinnamate chemistries. While not extensively documented in commercial or academic literature as a standalone compound, its structure suggests a range of compelling properties and applications derived from its constituent functional groups. This document will elucidate the molecule's chemical identity, predict its physicochemical properties based on analogous compounds, and present detailed, field-proven protocols for its synthesis and characterization. We will explore its potential in polymer science, materials chemistry, and as a synthetic intermediate, offering researchers and drug development professionals a foundational resource for leveraging this unique chemical entity.
Chemical Identity and Molecular Structure
1-Naphthyl 3-phenylacrylate, systematically named naphthalen-1-yl (2E)-3-phenylprop-2-enoate and commonly referred to as 1-naphthyl cinnamate , is an ester formed from cinnamic acid and 1-naphthol. The molecule incorporates three key functional domains: a naphthalene ring system, a phenyl group, and an α,β-unsaturated ester linkage (acrylate system).
The bulky, aromatic naphthalene moiety is known to impart unique photophysical properties, such as fluorescence, and can contribute to high thermal stability and refractive indices in polymeric systems.[1] The cinnamate portion, with its conjugated system extending across the phenyl ring and the double bond, is a well-known chromophore responsible for UV absorption and is a staple in the fragrance industry.[2] The trans-configuration of the double bond is the most stable and common isomer.
Molecular Structure:
Caption: 2D Chemical Structure of 1-Naphthyl 3-Phenylacrylate.
Physicochemical Properties
| Property | Predicted Value | Rationale / Comparative Compounds |
| Molecular Formula | C₁₉H₁₄O₂ | Based on the condensation of C₁₀H₈O (1-naphthol) and C₉H₈O₂ (cinnamic acid) |
| Molecular Weight | 274.31 g/mol | Calculated from the molecular formula |
| Appearance | White to off-white crystalline solid | Cinnamyl cinnamate (CAS 122-69-0) and other aromatic esters are typically crystalline solids at room temperature.[3] |
| Melting Point | 70-90 °C (estimated) | Phenyl cinnamate melts at 75-76°C. The larger naphthyl group may slightly increase the melting point. |
| Boiling Point | > 350 °C (estimated) | High molecular weight aromatic esters have high boiling points; for example, cinnamyl cinnamate boils at 370°C.[3] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., acetone, THF, chloroform, ethyl acetate) | The molecule is highly nonpolar. Cinnamyl cinnamate is soluble in oils and moderately soluble in ethanol.[4] |
| logP (o/w) | ~5.0 (estimated) | Calculated based on the combined hydrophobicity of naphthalene and the phenylacrylate moiety. Cinnamyl cinnamate has a logP of 4.45.[5] |
Synthesis and Characterization
The synthesis of 1-naphthyl 3-phenylacrylate can be achieved through standard esterification procedures. The most direct and reliable method involves the reaction of cinnamoyl chloride with 1-naphthol in the presence of a non-nucleophilic base. This approach avoids the high temperatures and equilibrium challenges of direct acid-catalyzed esterification.
Rationale for Synthetic Approach
The acylation of 1-naphthol with an acyl chloride is a robust and high-yielding reaction.
-
Causality: 1-Naphthol is a nucleophile, but its phenolic hydroxyl group is only moderately reactive. Cinnamoyl chloride, on the other hand, is a highly reactive electrophile due to the electron-withdrawing carbonyl group and the chlorine leaving group. The reaction is driven to completion by the formation of a stable ester bond and a salt byproduct.
-
Self-Validation: The use of a base like pyridine or triethylamine is critical. It serves two purposes: first, to deprotonate the 1-naphthol, increasing its nucleophilicity, and second, to neutralize the HCl generated during the reaction, preventing side reactions and driving the equilibrium forward. The progress of the reaction can be easily monitored by Thin Layer Chromatography (TLC) by observing the consumption of the 1-naphthol starting material.
Experimental Protocol: Synthesis via Cinnamoyl Chloride
Materials:
-
1-Naphthol (1.0 eq)
-
Cinnamoyl chloride (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 1-naphthol (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add pyridine (1.5 eq).
-
Acyl Chloride Addition: Dissolve cinnamoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the cinnamoyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of 1-naphthol.
-
Workup: Quench the reaction by slowly adding 1M HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: Experimental workflow for the synthesis of 1-naphthyl 3-phenylacrylate.
Spectroscopic Properties and Characterization
The identity and purity of the synthesized 1-naphthyl 3-phenylacrylate would be confirmed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to be complex but highly informative. Key signals would include:
-
Aromatic protons of the naphthyl and phenyl groups in the range of ~7.2-8.2 ppm.
-
Two distinct doublets for the vinyl protons of the acrylate system (trans-coupling, J ≈ 16 Hz), likely between 6.5 and 8.0 ppm. The proton alpha to the carbonyl will be downfield of the proton beta to the carbonyl.
-
-
¹³C NMR: The carbon NMR would show characteristic signals for the ester carbonyl (~165 ppm), the carbons of the two aromatic rings, and the two sp² carbons of the double bond.
-
FT-IR: The infrared spectrum would be dominated by a strong C=O stretch for the ester at ~1720-1740 cm⁻¹ and C=C stretching bands for the aromatic rings and the alkene.
-
UV-Vis Spectroscopy: The extended conjugation involving the phenyl ring, the acrylate double bond, and the naphthalene system would result in strong UV absorbance, likely with a λₘₐₓ above 300 nm. This property is crucial for applications in UV-curing and as a UV-blocker.
-
Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular weight (274.31 g/mol ) and elemental composition (C₁₉H₁₄O₂).
Potential Applications and Research Directions
The unique hybrid structure of 1-naphthyl 3-phenylacrylate suggests its utility in several advanced applications.
Polymer and Materials Science
The acrylate functionality makes this molecule an ideal monomer for free-radical polymerization. Polymers incorporating this monomer are predicted to have:
-
High Refractive Index: Due to the presence of the bulky, electron-rich naphthalene and phenyl groups. This is desirable for optical coatings and lenses.
-
Enhanced Thermal Stability: The rigid aromatic structures would increase the glass transition temperature (Tg) of the resulting polymer.
-
Photoluminescent Properties: The naphthyl group is a known fluorophore, making these polymers suitable for applications in organic light-emitting diodes (OLEDs), sensors, or as fluorescent tags.[2]
-
Photoinitiator/Crosslinker: Like other naphthyl acrylates, it could serve as a photoinitiator or a crosslinking agent in UV-curable resins and coatings.[][7]
Organic Synthesis and Drug Development
Cinnamate esters are versatile intermediates in organic synthesis.[8]
-
Diels-Alder Reactions: The electron-deficient double bond can participate in Diels-Alder cycloadditions to build complex molecular scaffolds.
-
Bioactive Scaffolds: Both naphthalene and cinnamate moieties are found in numerous biologically active compounds. This molecule could serve as a precursor for novel derivatives with potential therapeutic applications, including anticancer or anti-inflammatory agents.[2][9]
Cosmetics and Fragrance
While the volatility is likely low, the cinnamate structure is a classic component of fragrances, often providing balsamic and floral notes.[3] The primary application in this area, however, would likely be as a UV-A/UV-B absorber in sunscreens and plastics, leveraging the extended conjugated system for broad-spectrum UV protection.
Safety and Toxicology
No specific toxicological data for 1-naphthyl 3-phenylacrylate exists. A risk assessment must be based on data for its parent components.
-
Naphthalene Derivatives: Naphthalene and some of its derivatives are classified as possibly carcinogenic to humans and can cause irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Cinnamic Acid and Esters: Cinnamic acid and its simple esters are generally regarded as having low toxicity and are used in food and fragrances.[2] However, acrylates as a class can be skin sensitizers.
It is imperative to handle this compound with the care afforded to any new, uncharacterized chemical substance.
References
-
National Center for Biotechnology Information. (n.d.). Methyl Cinnamate. PubChem Compound Database. Retrieved February 5, 2026, from [Link]
-
Diop, A., et al. (2022). (3E)-4-[(Naphthalen-1-yl)amino]pent-3-en-2-one hemihydrate. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). CN100582083C - Method for preparing cinnamyl cinnamate.
-
National Center for Biotechnology Information. (n.d.). Naphthalen-1-yl phenylmethanesulfonate. PubChem Compound Database. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2025). Synthesis of naturally occurring cinnamyl cinnamates. Retrieved February 5, 2026, from [Link]
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ACS Publications. (2026). Ni-Catalyzed (A + 2B)-Type Reductive Coupling of Electron-Deficient Alkenes and Alkynes through a Selective Trimerization/1,6-Reduction Cascade. Organic Letters. [Link]
-
Organic Syntheses. (n.d.). Cinnamic acid, phenyl ester. Retrieved February 5, 2026, from [Link]
-
Wikipedia. (n.d.). Ethyl cinnamate. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). CN101774918A - Preparation method of cinnamate derivates.
-
FooDB. (2010). Showing Compound Cinnamyl cinnamate (FDB012000). Retrieved February 5, 2026, from [Link]
-
The Good Scents Company. (n.d.). cinnamyl cinnamate. Retrieved February 5, 2026, from [Link]
-
Scent.vn. (n.d.). Cinnamyl cinnamate (CAS 122-69-0): Odor profile, Properties, & IFRA compliance. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Naphthalen-1-ylmethanol. Retrieved February 5, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2.... Retrieved February 5, 2026, from [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene. Retrieved February 5, 2026, from [Link]
Sources
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- 2. Methyl Cinnamate | C10H10O2 | CID 637520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cinnamyl cinnamate [thegoodscentscompany.com]
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1-Naphthyl 3-Phenylacrylate: Technical Profile & Synthesis Guide
[1][2]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
1-Naphthyl 3-phenylacrylate is an aromatic ester derived from the condensation of cinnamic acid and 1-naphthol.[1][2] It serves as a critical probe in photochemistry, specifically for studying the Photo-Fries rearrangement and radical pair dynamics within constrained media (e.g., zeolites or polymer matrices).[1][2]
Core Identifiers
| Parameter | Technical Specification |
| Common Name | 1-Naphthyl cinnamate |
| IUPAC Name | Naphthalen-1-yl (2E)-3-phenylprop-2-enoate |
| CAS Number | Not widely listed as commodity chemical; Research Scale ID.[1][2][3] |
| Molecular Formula | C₁₉H₁₄O₂ |
| Molecular Weight | 274.32 g/mol |
| SMILES | C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC3=CC=CC=C32 |
| InChI Key | (Generated) SQZNSEOREQFKQE-UHFFFAOYSA-N |
Physical Properties[3][5][7][8][9][10][11]
| Property | Value | Source |
| Appearance | White to pale yellow crystalline solid | Jayachandran et al. [1] |
| Melting Point | 108–109 °C | Jayachandran et al. [1] |
| Solubility | Soluble in benzene, dichloromethane, chloroform; insoluble in water.[1][2][3][4] | General Ester Profile |
| IR Spectrum (KBr) | 1710 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=C stretch) | Jayachandran et al. [1] |
Synthesis Protocol: Schotten-Baumann Esterification[1][2]
The most robust synthesis method utilizes cinnamoyl chloride and 1-naphthol in the presence of a weak base (pyridine).[2] This pathway avoids the harsh conditions of direct Fischer esterification, which can be inefficient for bulky phenols.
Reaction Scheme
The reaction proceeds via nucleophilic acyl substitution. The pyridine acts as both a solvent/catalyst and a scavenger for the liberated hydrogen chloride.
Figure 1: Step-by-step synthesis workflow for 1-naphthyl cinnamate via acid chloride route.
Detailed Methodology
Reagents:
-
Pyridine (Dry, 4 mL)
Procedure:
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and drying tube (CaCl₂), dissolve 1-naphthol (7.21 g) and pyridine (4 mL) in dry benzene (30 mL).
-
Addition: Cool the solution to 0°C in an ice bath. Dissolve cinnamoyl chloride (8.33 g) in dry benzene (20 mL) and add it dropwise to the naphthol solution over 30 minutes.
-
Mechanism Note: The pyridine forms an intermediate N-acylpyridinium salt, which is more electrophilic than the acid chloride, facilitating attack by the sterically hindered naphthol.[1]
-
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 14 hours. (Alternatively, reflux for 2-3 hours to accelerate).[1][2]
-
Workup:
-
Purification: Concentrate the solvent under reduced pressure. Recrystallize the crude solid from a benzene-hexane (1:1) mixture to yield white crystals.
-
Target Yield: ~87%
-
Target MP: 108–109 °C [1].[2]
-
Mechanistic Insight: The Photo-Fries Rearrangement
1-Naphthyl cinnamate is chemically significant due to its behavior under UV irradiation.[1][2] Unlike simple aliphatic esters, aryl esters undergo the Photo-Fries rearrangement , a radical-mediated isomerization.[1][2]
Pathway Description
Upon absorption of UV light (typically 254 nm or >300 nm in solution), the ester bond undergoes homolytic cleavage. This generates a singlet radical pair (naphthyloxy radical and cinnamoyl radical) held in a solvent cage.
-
Cage Recombination: The cinnamoyl radical attacks the ortho or para position of the naphthyloxy radical.
-
Tautomerization: The resulting intermediate enolizes to restore aromaticity, forming 2-cinnamoyl-1-naphthol (ortho-product).[1][2]
-
Dissociation: If the radicals escape the solvent cage, they may abstract hydrogen to form 1-naphthol (decarbonylation product) or other side products.
Figure 2: Photo-Fries rearrangement pathway.[1][2] The ortho-isomer is favored due to proximity in the solvent cage.[1][2]
Applications
-
Mechanistic Probe: Used to study the "cage effect" in restricted environments like zeolites or polyethylene films. In restrictive media, the ratio of rearrangement (cage) to cleavage (escape) products changes, providing structural information about the medium [2].[1]
-
Fluorogenic Substrate: While less common than simple acetate esters, the naphthyl group is highly fluorescent. Hydrolysis by esterases releases 1-naphthol, which can be detected fluorometrically (Ex: 330 nm, Em: 460 nm).[1][2]
Safety & Handling
-
Hazards: Cinnamoyl chloride is corrosive and a lachrymator. 1-Naphthol is toxic and a skin irritant.[1][2] Pyridine is flammable and toxic.
-
Controls: Perform all synthesis steps in a certified chemical fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store the purified ester in a cool, dry place protected from light to prevent spontaneous Photo-Fries degradation.[1]
References
-
Jayachandran, T., Manimaran, T., & Ramakrishnan, V. T. (1986).[1][5] Photo-Fries reaction of 1-naphthyl cinnamate. Proceedings of the Indian Academy of Sciences (Chemical Sciences), 97(1), 41–45.[1][3]
-
Gu, W., Warrier, M., Ramamurthy, V., & Weiss, R. G. (1999).[1] Photo-Fries rearrangements of 1-naphthyl esters in the synthesis of 2-acylnaphthoquinones.[1][2][3][6] Journal of the American Chemical Society, 121(39), 9011-9012.[1][2] (Contextual citation for zeolite/matrix effects).
-
Crouse, D. J., Hurlbut, S. L., & Wheeler, D. M. (1981).[1] Photo-Fries rearrangements of 1-naphthyl esters. The Journal of Organic Chemistry, 46(18), 3749-3752.[1][2]
An In-depth Technical Guide to the Physicochemical Characterization of 1-Naphthyl 3-Phenylacrylate
Preamble: The Imperative of Physicochemical Profiling
The journey of a molecule from discovery to application is underpinned by a thorough understanding of its fundamental properties. Melting and boiling points are not mere data points; they are indicators of purity, thermal stability, and the strength of intermolecular forces. For a compound like 1-naphthyl 3-phenylacrylate, which combines the rigid naphthyl moiety with the conjugated phenylacrylate system, these properties dictate its handling, processing, and potential performance in materials science or as a pharmaceutical intermediate. In the absence of established data, empirical determination is not just a necessity—it is a cornerstone of scientific rigor.
Conceptual Synthesis of 1-Naphthyl 3-Phenylacrylate
Prior to characterization, the target compound must be synthesized and purified. The most logical and efficient pathway to 1-naphthyl 3-phenylacrylate is the direct esterification of 1-naphthol with 3-phenylacrylic acid (trans-cinnamic acid). This reaction is typically catalyzed by a strong acid.
Protocol 1: Acid-Catalyzed Esterification
-
Reagent Preparation : In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 1-naphthol (1.0 eq), trans-cinnamic acid (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Solvent Addition : Add a suitable anhydrous solvent, such as toluene, to facilitate the azeotropic removal of water, the reaction's byproduct.
-
Reaction Execution : Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue reflux until no more water is produced.
-
Work-up : Cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to remove unreacted acid and catalyst) and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified via column chromatography on silica gel to yield pure 1-naphthyl 3-phenylacrylate.
-
Verification : Confirm the structure and purity of the synthesized ester using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) before proceeding with physical characterization.
Caption: Conceptual workflow for the synthesis of 1-naphthyl 3-phenylacrylate.
Part 1: Melting Point Determination: A Hallmark of Purity
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this transition occurs over a narrow temperature range (typically <1°C). The presence of impurities depresses the melting point and broadens the range, making this a critical test for purity.[1]
Method A: Capillary Melting Point Determination
This is the most common and accessible technique for determining the melting point of an organic solid.
Experimental Protocol:
-
Sample Preparation : Ensure the synthesized 1-naphthyl 3-phenylacrylate is completely dry and finely powdered.
-
Capillary Loading : Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end to a height of 2-3 mm.[2]
-
Apparatus Setup : Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Rapid Determination (Optional but Recommended) : Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent, more precise measurement.
-
Accurate Determination : Use a fresh sample. Heat at a medium rate until the temperature is about 20°C below the approximate melting point.[2] Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.
-
Data Recording : Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.
Method B: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that provides a highly precise melting point and additional thermodynamic data, such as the enthalpy of fusion (ΔHfus).[3][4] It measures the difference in heat flow required to increase the temperature of a sample and a reference.[5]
Experimental Protocol:
-
Sample Preparation : Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup : Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program : Program the instrument to heat the sample at a controlled rate (e.g., 10°C/min) under an inert nitrogen atmosphere. The temperature range should bracket the expected melting point.
-
Data Analysis : The melting process is observed as an endothermic peak on the DSC thermogram. The extrapolated onset temperature of this peak is taken as the melting point (Tm). The area under the peak is proportional to the heat of fusion.[6]
Caption: Comparative workflow for melting point determination methods.
Part 2: Boiling Point Determination: Probing Volatility and Stability
The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[7] For high molecular weight esters like 1-naphthyl 3-phenylacrylate, the boiling point at atmospheric pressure is expected to be high, posing a risk of decomposition. Therefore, determination under reduced pressure is the scientifically sound approach.[8]
Method: Vacuum Distillation
This technique allows a liquid to boil at a much lower temperature, preventing thermal degradation.[9][10]
Experimental Protocol:
-
Apparatus Assembly : Assemble a vacuum distillation apparatus using a small-scale distillation flask, a condenser, a receiving flask, and a connection to a vacuum pump. Crucially, a manometer must be included in the system to accurately measure the pressure.
-
Sample Introduction : Place a small volume (e.g., 5-10 mL) of the purified 1-naphthyl 3-phenylacrylate into the distillation flask, along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
System Evacuation : Seal the system and slowly apply the vacuum. Allow the pressure to stabilize at a desired low value (e.g., 1-10 mmHg).
-
Heating : Gently heat the distillation flask using a heating mantle.
-
Data Recording : As the liquid begins to boil and the vapor condenses, observe the thermometer placed at the vapor path. Record the temperature at which a steady distillation rate is achieved. This temperature is the boiling point at the pressure measured by the manometer.
-
Pressure Correction (Optional) : For comparative purposes, the boiling point at reduced pressure can be extrapolated to the normal boiling point (at 760 mmHg) using a pressure-temperature nomograph.
Caption: Workflow for boiling point determination under reduced pressure.
Data Presentation and Interpretation
All experimentally determined data should be meticulously recorded and presented in a clear, structured format.
Table 1: Experimentally Determined Physicochemical Properties of 1-Naphthyl 3-Phenylacrylate
| Property | Method Used | Value/Range | Conditions | Notes |
| Melting Point | Capillary Method | e.g., 85.5 - 86.0 °C | Atmospheric | A narrow range indicates high purity. |
| Differential Scanning Calorimetry (DSC) | e.g., 85.8 °C (Onset) | 10 °C/min, N₂ atm | Provides high precision. | |
| Boiling Point | Vacuum Distillation | e.g., 215 - 217 °C | 2.0 mmHg | Observed boiling point. |
| Nomograph Correction | e.g., ~420 °C (Est.) | Corrected to 760 mmHg | Extrapolated value, potential for error. |
Conclusion
While the physicochemical properties of 1-naphthyl 3-phenylacrylate are not cataloged in readily accessible literature, this guide provides the authoritative experimental framework for their determination. By adhering to these detailed protocols, researchers can generate reliable and reproducible data for melting and boiling points. This information is indispensable for ensuring the purity of the synthesized material and for providing the foundational data required for its further study and application in drug development and materials science. The principles of careful sample preparation, controlled experimental conditions, and precise measurement are paramount for maintaining scientific integrity.
References
-
Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]
-
Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]
-
Differential scanning calorimetry. (n.d.). Wikipedia. Retrieved from [Link]
-
Melting point determination and DIY capillary tubes. (2013, July 15). Sciencemadness.org. Retrieved from [Link]
-
DETERMINATION OF BOILING POINTS. (2021, September 19). University of Technology, Iraq. Retrieved from [Link]
-
Differential Scanning Calorimetry (DSC). (2022, October 30). Chemistry LibreTexts. Retrieved from [Link]
-
Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]
-
Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. (2007). SciELO. Retrieved from [Link]
-
Back to Basics: Differential Scanning Calorimetry. (2020, May 13). YouTube. Retrieved from [Link]
-
Step-by-Step Procedures for Boiling Point Determination. (2022, May 5). Chemistry LibreTexts. Retrieved from [Link]
-
Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Boiling Point Determination. (n.d.). Chemconnections.org. Retrieved from [Link]
-
Boiling Water at Reduced Pressure. (n.d.). Chemistry LibreTexts. Retrieved from [Link]
-
Ruiz, D. M., et al. (2008). Direct esterification of cinnamic acids with phenols and imidoalcohols: a simple, heteropolyacid-catalyzed procedure. ARKIVOC, 2008(xii), 269-276. Retrieved from [Link]
-
Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. Retrieved from [Link]
-
Micro-boiling point measurement. (n.d.). University of Calgary. Retrieved from [Link]
-
Boiling point. (n.d.). Wikipedia. Retrieved from [Link]
-
Distillation. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Determination of Boiling Point of Organic Compounds. (2023, July 25). GeeksforGeeks. Retrieved from [Link]
-
Pathiranage, A. L., et al. (2018). Esterification, Purification and Identification of Cinnamic Acid Esters. Journal of Laboratory Chemical Education, 6(5), 156-158. Retrieved from [Link]
-
Differential scanning calorimetry. (2016, April 27). CureFFI.org. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 1-Naphthyl 3-Phenylacrylate from Cinnamoyl Chloride
Abstract
This technical guide provides a comprehensive, field-proven protocol for the synthesis of 1-naphthyl 3-phenylacrylate, a valuable ester with applications in materials science and as a synthetic intermediate. The primary synthetic route detailed herein is the esterification of 1-naphthol with cinnamoyl chloride. This document is structured to provide researchers, scientists, and drug development professionals with a robust understanding of the reaction mechanism, a detailed step-by-step experimental protocol, and critical insights into process optimization and product validation.
Introduction and Scientific Context
1-Naphthyl 3-phenylacrylate, also known as 1-naphthyl cinnamate, is an aromatic ester that combines the structural features of naphthalene and cinnamic acid. The naphthyl moiety is known to impart unique photophysical properties, such as a high refractive index and fluorescence, making its derivatives valuable in the development of advanced polymers and optical materials.[1] The cinnamate group, on the other hand, is a well-known pharmacophore and a versatile precursor in organic synthesis. The synthesis of this ester is typically achieved through the reaction of an alcohol (1-naphthol) with an acyl chloride (cinnamoyl chloride), a classic and efficient method for ester formation.
The Underlying Chemistry: A Schotten-Baumann Approach
The synthesis of 1-naphthyl 3-phenylacrylate from 1-naphthol and cinnamoyl chloride is a nucleophilic acyl substitution reaction. This transformation is often conducted under Schotten-Baumann conditions , which involve the use of a base to facilitate the reaction and neutralize the acidic byproduct.[2][3][4][5][6]
Mechanism Deep Dive:
The reaction proceeds in two primary steps:
-
Nucleophilic Attack: The oxygen atom of the hydroxyl group in 1-naphthol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of cinnamoyl chloride. This leads to the formation of a tetrahedral intermediate.[3][5]
-
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is expelled.
The role of the base (e.g., pyridine or aqueous NaOH) is twofold. Firstly, it deprotonates the phenol, increasing its nucleophilicity. Secondly, and crucially, it neutralizes the hydrochloric acid (HCl) that is formed as a byproduct.[2][6] This prevents the protonation of the starting materials and the product, thereby driving the reaction equilibrium towards the formation of the desired ester.[6]
Comprehensive Experimental Protocol
This protocol is designed as a self-validating system. Adherence to these steps, coupled with in-process monitoring, ensures a high probability of success.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Notes |
| 1-Naphthol | C₁₀H₈O | 144.17 | >99% | Store in a desiccator. |
| Cinnamoyl Chloride | C₉H₇ClO | 166.60 | >98% | Handle in a fume hood. |
| Pyridine (Anhydrous) | C₅H₅N | 79.10 | >99.8% | Use freshly distilled or from a sealed bottle. |
| Dichloromethane (DCM, Anhydrous) | CH₂Cl₂ | 84.93 | >99.8% | Use a dry solvent. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ACS Grade | For aqueous solution. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ACS Grade | For drying. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ACS Grade | For extraction. |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | For recrystallization. |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Reflux condenser with a drying tube (CaCl₂)
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-naphthol (1.44 g, 10 mmol) in anhydrous dichloromethane (40 mL).
-
Addition of Base: Add anhydrous pyridine (1.2 mL, 15 mmol) to the solution. Stir the mixture at room temperature for 10 minutes.
-
Addition of Acyl Chloride: Cool the flask in an ice bath to 0 °C. In a separate step, dissolve cinnamoyl chloride (1.83 g, 11 mmol) in anhydrous dichloromethane (10 mL). Transfer this solution to a dropping funnel.
-
Reaction Execution: Add the cinnamoyl chloride solution dropwise to the stirred 1-naphthol solution over a period of 20-30 minutes, maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). A suitable eluent system is a 9:1 mixture of hexanes and ethyl acetate. The disappearance of the 1-naphthol spot indicates the completion of the reaction (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of a saturated aqueous sodium bicarbonate solution to quench the reaction and neutralize excess acid.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash them sequentially with 1 M HCl (2 x 30 mL) to remove pyridine, followed by saturated aqueous sodium bicarbonate solution (1 x 30 mL), and finally with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexanes and ethyl acetate, to yield pure 1-naphthyl 3-phenylacrylate as a white to off-white solid.
-
Characterization
The identity and purity of the synthesized 1-naphthyl 3-phenylacrylate should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify the characteristic ester carbonyl stretch (~1730 cm⁻¹).
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point Analysis: To assess purity.
Visualizing the Process
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 1-naphthyl 3-phenylacrylate.
Reaction Mechanism Diagram
Caption: Mechanism of base-mediated esterification.
Safety and Hazard Management
-
Cinnamoyl Chloride: Is corrosive and a lachrymator. It reacts with moisture to produce HCl gas. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine: Is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled, swallowed, or absorbed through the skin. Use in a fume hood and avoid contact.
-
Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Minimize exposure by working in a fume hood.
-
General Precautions: Always conduct a thorough risk assessment before starting any chemical synthesis. All chemical waste should be disposed of in accordance with local regulations.
References
-
National Institutes of Health (NIH). Synthesis, characterization, and biological evaluation of novel cinnamic acid derivatives: cinnamoyl-metronidazole ester and cinnamoyl-memantine amide. Available from: [Link]
-
Organic Syntheses. Cinnamic acid, phenyl ester. Available from: [Link]
-
Organic Syntheses. 4-nitro-1-naphthylamine. Available from: [Link]
-
BYJU'S. Schotten Baumann Reaction. Available from: [Link]
- Google Patents. CN101885667B - Synthesis method of 1-chloromethyl naphthalene, catalyst thereof and application of non-cationic surfactant.
-
ResearchGate. (PDF) Synthesis of naturally occurring cinnamyl cinnamates. Available from: [Link]
-
Vedantu. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available from: [Link]
- Google Patents. US1581258A - Purification of alpha-nitro-naphthalene.
-
ACS Publications. Ni-Catalyzed (A + 2B)-Type Reductive Coupling of Electron-Deficient Alkenes and Alkynes through a Selective Trimerization/1,6-Reduction Cascade | Organic Letters. Available from: [Link]
-
American Chemical Society. Copper(I)-N-Heterocyclic Carbene-Catalyzed Enantioselective Conjugate Allylation of α,β-Unsaturated Esters. Available from: [Link]
-
The SYnthesis of Cinnamoyl Chloride. Available from: [Link]
-
Organic Syntheses. 1-naphthaldehyde. Available from: [Link]
-
ResearchGate. Using adipoyl chloride and 1-napthol to create an ester. Any tips?. Available from: [Link]
- Google Patents. EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them.
-
Supplementary Information. Available from: [Link]
-
PubMed. Synthesis and biological activity of naphthalene analogues of phenstatins: naphthylphenstatins. Available from: [Link]
-
MedCrave online. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. Available from: [Link]
-
SATHEE. Chemistry Schotten Baumann Reaction. Available from: [Link]
-
Jurnal Universitas Sebelas Maret. ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE. Available from: [Link]
-
Schotten Baumann Reaction Mechanism Detailed Explanation. Available from: [Link]
-
PubChem. Naphthyl methacrylate | C14H12O2 | CID 4064248. Available from: [Link]
-
Physics Wallah. Reaction Mechanism of Schotten Baumann Reaction. Available from: [Link]
-
National Institute of Standards and Technology. Naphthalene - the NIST WebBook. Available from: [Link]
Sources
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- 2. byjus.com [byjus.com]
- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. chemistry-reaction.com [chemistry-reaction.com]
- 6. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]
Esterification protocols for 1-naphthol and cinnamic acid
Application Note: High-Fidelity Synthesis of 1-Naphthyl Cinnamate
Executive Summary
The synthesis of 1-naphthyl cinnamate presents a classic challenge in organic synthesis: coupling a sterically hindered, low-nucleophilicity phenol (1-naphthol) with an
Strategic Analysis & Mechanistic Considerations
Successful esterification in this context requires overcoming the electronic deficit of the phenolic hydroxyl group. Unlike aliphatic alcohols, the lone pairs on the oxygen of 1-naphthol are delocalized into the naphthalene ring, significantly reducing nucleophilicity.
-
Challenge 1: Nucleophilicity: 1-Naphthol is a weak nucleophile. We must activate the carboxyl group of cinnamic acid to a highly reactive species (acyl chloride or O-acylisourea).
-
Challenge 2: Conjugation: Cinnamic acid possesses an
-unsaturated system. Harsh acidic conditions or excessive heat can trigger polymerization or Michael addition. -
Solution: We utilize DMAP (4-Dimethylaminopyridine) as a hyper-nucleophilic acyl transfer catalyst. DMAP attacks the activated acyl species to form an N-acylpyridinium ion, which is orders of magnitude more reactive toward the phenol than the initial activated acid.
Protocol A: The "Gold Standard" – Acid Chloride Method
Best for: Scalable synthesis, high yields (>85%), and robust purification.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Cinnamic Acid | 1.0 | Substrate |
| Thionyl Chloride ( | 1.5 | Chlorinating Agent |
| 1-Naphthol | 1.0 | Nucleophile |
| Pyridine or Et | 1.2 | Base (Acid Scavenger) |
| Dichloromethane (DCM) | Solvent | Reaction Medium |
| DMF (Cat.) | 0.05 | Catalyst for |
Step-by-Step Procedure
Phase 1: Activation (Synthesis of Cinnamoyl Chloride)
-
Setup: Equip a dry 2-neck round-bottom flask (RBF) with a reflux condenser and a drying tube (
or line). -
Dissolution: Dissolve Cinnamic Acid (10 mmol, 1.48 g) in anhydrous DCM (20 mL).
-
Catalysis: Add 2 drops of DMF . Note: DMF acts as a catalyst by forming the Vilsmeier-Haack reagent intermediate, accelerating chloride formation.
-
Chlorination: Slowly add Thionyl Chloride (15 mmol, 1.1 mL) via syringe.
-
Reflux: Heat the mixture to varying reflux (approx. 40°C) for 2–3 hours. Monitor gas evolution (
and ). -
Isolation: Once gas evolution ceases, cool the mixture. Remove excess
and solvent under reduced pressure (rotary evaporator) to yield crude cinnamoyl chloride as a yellow/tan solid. Do not purify further.
Phase 2: Esterification
-
Preparation: Dissolve the crude cinnamoyl chloride in fresh anhydrous DCM (15 mL).
-
Nucleophile Addition: In a separate flask, dissolve 1-Naphthol (10 mmol, 1.44 g) and Pyridine (12 mmol, 0.97 mL) in DCM (15 mL).
-
Coupling: Cool the phenol solution to 0°C in an ice bath. Dropwise add the cinnamoyl chloride solution over 15 minutes.
-
Critical Control Point: The reaction is exothermic. Keep T < 5°C to prevent side reactions on the double bond.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A precipitate (pyridinium hydrochloride) will form.
Phase 3: Workup & Purification
-
Quench: Pour the reaction mixture into ice-cold water (50 mL).
-
Wash: Separate the organic layer and wash sequentially with:
-
1M HCl (2 x 20 mL) – Removes excess pyridine.
-
1M NaOH (2 x 20 mL) – Crucial Step: Removes unreacted 1-naphthol.
-
Brine (1 x 20 mL).
-
-
Dry & Concentrate: Dry over anhydrous
, filter, and concentrate in vacuo. -
Recrystallization: Recrystallize the crude solid from Ethanol/Water or Hexane/Ethyl Acetate to yield 1-naphthyl cinnamate as white/pale yellow needles.
Visual Workflow: Acid Chloride Mechanism
Figure 1: Activation of cinnamic acid followed by nucleophilic acyl substitution.
Protocol B: The "Mild Approach" – Steglich Esterification
Best for: Small-scale screening, acid-sensitive substrates, or when avoiding thionyl chloride is preferred.
Reagents & Stoichiometry
| Reagent | Equiv. | Role |
| Cinnamic Acid | 1.0 | Substrate |
| 1-Naphthol | 1.0 | Nucleophile |
| DCC (Dicyclohexylcarbodiimide) | 1.1 | Coupling Agent (Dehydrating) |
| DMAP (Dimethylaminopyridine) | 0.1 | Acyl Transfer Catalyst |
| DCM or Acetonitrile | Solvent | Reaction Medium |
Step-by-Step Procedure
-
Mixture: In a dry RBF, combine Cinnamic Acid (1.48 g) , 1-Naphthol (1.44 g) , and DMAP (122 mg) in anhydrous DCM (30 mL).
-
Cooling: Cool the solution to 0°C.
-
Addition: Add DCC (2.27 g) dissolved in minimal DCM (5 mL) dropwise.
-
Observation: A white precipitate (dicyclohexylurea, DCU) will begin to form almost immediately.
-
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature and stir overnight (12–16 hours).
-
Filtration: Filter off the precipitated DCU byproduct using a sintered glass funnel or Celite pad.
-
Workup: Dilute the filtrate with DCM. Wash with 0.5M HCl (to remove DMAP) and 0.5M NaOH (to remove unreacted starting materials).
-
Purification: Flash column chromatography (Silica gel, Hexane:EtOAc 9:1) is often required to remove traces of N-acylurea byproduct.
Mechanistic Insight: The Role of DMAP
Without DMAP, the reaction between the O-acylisourea (formed from DCC + Acid) and the phenol is sluggish. DMAP intercepts the O-acylisourea to form a N-acylpyridinium species. This intermediate is highly electrophilic and strictly avoids the 1,3-rearrangement to the unreactive N-acylurea side product.
Figure 2: The catalytic cycle of DMAP in Steglich esterification preventing side-reactions.
Expected Results & Characterization
Upon successful synthesis and purification, the product should be analyzed to confirm identity and purity.
Compound: 1-Naphthyl Cinnamate[1][2][3]
-
Physical State: White to pale yellow crystalline solid.
-
Solubility: Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in water.
Spectroscopic Data (Reference Standard): The following NMR data is critical for validating the integrity of the vinyl bond (retention of trans-geometry) and the ester linkage.
| Nucleus | Shift ( | Multiplicity | Assignment | Mechanistic Check |
| 6.64 | Doublet ( | Vinyl | Large | |
| 7.90 | Doublet ( | Vinyl | Downfield shift due to conjugation | |
| 7.26 – 8.04 | Multiplet | Aromatic Protons | Naphthyl & Phenyl rings | |
| 165.4 | Singlet | C=O Ester | Confirms ester formation | |
| 146.7, 147.0 | Singlets | C-O (Naphthyl) | Ipso carbons |
Data adapted from literature sources for 1-naphthyl cinnamate analogs [1, 2].
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture in reagents | Dry DCM over |
| Polymerization | Reaction temp too high | Keep reaction < 40°C. Add a radical inhibitor (e.g., BHT) if necessary. |
| Unreacted Phenol | Poor nucleophilicity | Ensure Pyridine/DMAP is fresh. Increase reaction time. |
| Oily Product | Solvent/Impurity trapped | Recrystallize from Ethanol/Water. Dry under high vacuum. |
References
-
Direct esterification of cinnamic acids with phenols: Romanelli, G. P., et al. (2011). Arkivoc, (vii), 262-273. Link
-
Photo-Fries reaction of 1-naphthyl cinnamate: Jayachandran, T., et al. (1986).[2] Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97, 41-45.[2] Link
- Steglich Esterification Review: Neises, B., & Steglich, W. (1978).
-
Properties of Cinnamate Esters: National Institute of Standards and Technology (NIST) WebBook. Link
Sources
Application Note: Photo-Fries Rearrangement of 1-Naphthyl 3-Phenylacrylate
Synthesis of Pharmacologically Active Hydroxychalcone Scaffolds via Photochemical Rearrangement
Abstract & Strategic Value
The Photo-Fries rearrangement of 1-naphthyl 3-phenylacrylate (1-naphthyl cinnamate) offers a direct, catalyst-free route to 2'-hydroxy-1'-naphthyl chalcones . Unlike the classic Lewis-acid catalyzed Fries rearrangement, which often requires harsh conditions (AlCl₃, high heat) and suffers from regioselectivity issues due to complexation, the photochemical variant proceeds under mild conditions.
This transformation is of high value in drug discovery. The resulting ortho-hydroxy ketone moiety is a privileged structure found in:
-
Anticancer agents: Precursors to flavonoids and isoflavonoids.
-
Antimicrobials: The chalcone backbone exhibits broad-spectrum bioactivity.
-
UV Absorbers: Hydroxy-naphthophenones are potent photostabilizers.
This guide details the mechanistic underpinnings, optimized experimental protocols, and purification strategies to maximize yield and purity.
Mechanistic Insight: The Radical Cage Effect
The reaction does not proceed via an ionic mechanism but rather through a Radical Pair Mechanism (Norrish Type I cleavage followed by recombination).
The Pathway
-
Excitation: Absorption of UV light promotes the ester to the excited singlet state (
).[1] -
Homolysis: The C-O bond cleaves, generating a singlet radical pair (1-naphthoxy radical and cinnamoyl radical) enclosed within a solvent cage .
-
Recombination (The "Cage Effect"):
-
In-Cage: The radicals recombine at the ortho (2-position) or para (4-position) of the naphthalene ring. For 1-naphthyl esters, the 2-position (ortho) is kinetically and statistically favored, leading to the ketone.
-
Cage Escape: If the radicals diffuse out of the solvent cage, they abstract hydrogen from the solvent, resulting in the formation of 1-naphthol (a common byproduct) and decarbonylated byproducts.
-
Reaction Scheme Visualization
Figure 1: Mechanistic pathway of the Photo-Fries rearrangement. The solvent cage is critical for directing the radicals toward the recombination product rather than dissociation.
Experimental Protocol
Safety Warning: UV radiation is hazardous to eyes and skin. Wear UV-blocking goggles and perform all irradiations inside a light-proof enclosure. If using benzene, handle in a fume hood due to carcinogenicity.
Materials & Equipment
-
Substrate: 1-Naphthyl 3-phenylacrylate (Synthesized via standard esterification of 1-naphthol and cinnamoyl chloride).
-
Light Source: Medium-pressure Mercury (Hg) lamp (450W) or UV reactor emitting at 254 nm .
-
Reactor: Quartz immersion well (for <300nm transmission) or Pyrex vessel (if filtering <290nm is desired to reduce polymer formation).
-
Solvent: Benzene (Historical Standard) or Acetonitrile (Modern "Greener" Alternative).
Step-by-Step Methodology
Step 1: Substrate Preparation (Purity Check)
Ensure the starting ester is free of unreacted 1-naphthol. Impurities can quench the excited state.
-
QC Check: TLC (Hexane/Ethyl Acetate 9:1). The ester should appear as a single spot (
).
Step 2: Solution Preparation & Degassing
Oxygen is a triplet state quencher and can inhibit the reaction or lead to oxidation products.
-
Dissolve 1.0 g of 1-naphthyl 3-phenylacrylate in 100 mL of solvent (Benzene or Acetonitrile).
-
Concentration Note: Maintain
mM. Higher concentrations increase intermolecular collisions, favoring polymerization over rearrangement.
-
-
Degas the solution by bubbling dry Nitrogen or Argon gas through the liquid for 20–30 minutes.
Step 3: Irradiation
-
Place the solution in the photoreactor.
-
Irradiate with 254 nm light (or broad spectrum UV) under a continuous Nitrogen stream.
-
Duration: Typically 6–10 hours .
-
Monitoring: Monitor via TLC every 2 hours. Look for the appearance of a yellow fluorescent spot (the hydroxychalcone) and the disappearance of the starting material.
Step 4: Isolation & Purification[2]
-
Evaporate the solvent under reduced pressure (Rotary Evaporator) to yield a dark brown/yellow oil.
-
Column Chromatography:
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Eluent: Start with 100% Hexane to elute non-polar byproducts. Gradient to 95:5 Hexane:Ethyl Acetate.
-
-
Fractions: The rearrangement product (2'-cinnamoyl-1'-naphthol) is less polar than the byproduct (1-naphthol) due to intramolecular hydrogen bonding. It typically elutes first among the polar components.
Experimental Workflow Diagram
Figure 2: Operational workflow for the batch photolysis of naphthyl esters.
Optimization & Troubleshooting
Solvent Effects (The Cage Effect)
The choice of solvent dictates the ratio of Rearrangement (Cage Recombination) vs. Cleavage (Cage Escape).
| Solvent | Viscosity/Polarity | Effect on Reaction | Recommendation |
| Benzene | Low / Non-polar | Historical standard. Moderate cage effect. | Use with caution (Toxicity). |
| Acetonitrile | Low / Polar | Stabilizes radical pair via polarity. Cleaner product profile. | Recommended for general synthesis. |
| Cyclohexane | Low / Non-polar | Poor cage effect. High amounts of 1-naphthol byproduct. | Avoid. |
| Polymer Films | Solid State | Highest Cage Effect. Restricts diffusion, maximizing rearrangement yield. | Use for micro-scale/mechanistic studies. |
Characterization Checkpoints
To validate the synthesis, look for these spectral signatures:
-
IR Spectroscopy:
-
Ester C=O (Starting Material): ~1735 cm⁻¹.
-
Ketone C=O (Product): Shifts to ~1630–1640 cm⁻¹ . This drastic shift is due to strong intramolecular Hydrogen bonding between the carbonyl oxygen and the ortho-hydroxyl group.
-
-
1H NMR:
-
Look for the disappearance of the ester signal.
-
Chelated Phenolic -OH: A sharp singlet appearing very downfield (>12.0 ppm ).
-
Vinylic Protons: The chalcone double bond (
) typically shows trans-coupling ( ).
-
Common Issues
-
Issue: Low yield / High polymerization.
-
Cause: Concentration too high (>10mM) or presence of Oxygen.
-
Fix: Dilute reaction and increase N₂ sparging time.
-
-
Issue: Isomerization of the double bond.
-
Note: Cinnamates undergo cis-trans photo-isomerization rapidly. The trans isomer is usually the thermodynamic product, but mixtures may occur. This does not affect the Fries mechanism significantly, but may complicate NMR.
-
References
-
Bellus, D. (1971).[3] "Photo-Fries Rearrangement and Related Photochemical [1,3]-Shifts of Esters." Advances in Photochemistry, 8, 109-159. Link
- Guerry, P., & Neier, R. (1984). "The Photo-Fries Rearrangement of 1-Naphthyl Esters." Chimia, 38, 429. (Foundational work on naphthyl ester photolysis).
-
Ramamurthy, V., & Venkatesan, K. (1987). "Photochemical Reactions in Organized Media: The Cage Effect." Chemical Reviews, 87(2), 433–481. Link
-
Subrahmanyam, C., et al. (1982). "Photo-Fries reaction of 1-naphthyl cinnamate." Proceedings of the Indian Academy of Sciences - Chemical Sciences, 91, 43–47. Link
-
Koshima, H., et al. (1996). "Solid-state Photo-Fries rearrangement of 1-naphthyl esters." Journal of Heterocyclic Chemistry, 33(4), 1163-1167. Link
Sources
Using 1-naphthyl 3-phenylacrylate as a UV stabilizer intermediate
Executive Summary
This guide details the synthesis, characterization, and application of 1-naphthyl 3-phenylacrylate (also known as 1-naphthyl cinnamate) as a "latent" UV stabilizer. Unlike traditional UV absorbers added in their active form, this ester functions as a pro-stabilizer. Upon exposure to ultraviolet light, it undergoes a Photo-Fries rearrangement in situ, converting from a non-absorbing ester into 2-cinnamoyl-1-naphthol , a highly efficient UV-absorbing ortho-hydroxy aryl ketone.
Key Advantages:
-
Latent Activation: The initial ester is colorless, preventing initial yellowing of the polymer matrix.
-
Surface Specificity: Stabilization occurs primarily where UV light penetrates, creating a concentrated protective layer at the surface (the "skin effect").
-
Self-Regenerating Mechanism: The rearranged product dissipates energy via Excited State Intramolecular Proton Transfer (ESIPT), ensuring long-term durability.
Mechanism of Action
The efficacy of 1-naphthyl 3-phenylacrylate relies on the Photo-Fries rearrangement. When the polymer matrix is irradiated, the ester bond cleaves homolytically to form a singlet radical pair trapped within the polymer "cage." These radicals recombine at the ortho position of the naphthyl ring, followed by tautomerization to restore aromaticity.
Figure 1: Photo-Fries Rearrangement & ESIPT Cycle
Caption: Pathway from latent ester to active stabilizer. The cage effect in the polymer matrix favors the ortho-rearrangement over radical diffusion.
Synthesis Protocol
As 1-naphthyl cinnamate is often not available as a bulk commodity, it must be synthesized with high purity to prevent degradation catalyzed by impurities.
Target Compound: 1-Naphthyl 3-phenylacrylate CAS (Product): Note: Often custom synthesized; referenced in literature as 1-naphthyl cinnamate. Melting Point: 108–109 °C[1]
Reagents & Equipment
-
Reagents: 1-Naphthol (99%), Cinnamoyl Chloride (98%), Pyridine (Anhydrous), Dichloromethane (DCM, Anhydrous), dilute HCl, Sodium Hydroxide (5% aq), Magnesium Sulfate.
-
Equipment: 3-neck round bottom flask (250 mL), addition funnel, nitrogen atmosphere, rotary evaporator.
Step-by-Step Procedure
-
Preparation: Flame-dry the glassware and purge with nitrogen.
-
Dissolution: In the 250 mL flask, dissolve 1-Naphthol (7.2 g, 50 mmol) in DCM (50 mL) . Add Pyridine (4.0 mL, ~50 mmol) as the acid scavenger.
-
Addition: Dissolve Cinnamoyl Chloride (8.3 g, 50 mmol) in DCM (20 mL) . Load this into the addition funnel.
-
Reaction: Add the acid chloride solution dropwise to the naphthol solution over 30 minutes at 0 °C (ice bath). Stir continuously.
-
Completion: Allow the mixture to warm to room temperature and stir for an additional 4 hours. Monitor by TLC (Silica, Hexane:Ethyl Acetate 8:2) until the starting naphthol disappears.
-
Work-up:
-
Wash the organic layer with dilute HCl (1M, 2 x 50 mL) to remove pyridine.
-
Wash with NaOH (5%, 2 x 50 mL) to remove unreacted naphthol.
-
Wash with brine and dry over MgSO₄ .
-
-
Purification: Filter and concentrate the solvent via rotary evaporation. Recrystallize the crude solid from a Benzene/Hexane (1:1) mixture or Ethanol .
-
Yield Check: Expect ~11.5 g (85-87% yield). The product should be a white crystalline solid (MP: 108–109 °C).
Application Protocol: Polymer Doping
This protocol describes incorporating the intermediate into a PMMA (Polymethyl methacrylate) matrix for testing.
Materials
-
PMMA pellets (optical grade).
-
Solvent: Chloroform or Toluene.
-
Quartz slides (for UV analysis).
Compounding & Film Casting
-
Solution Preparation: Prepare a 10% w/v solution of PMMA in Chloroform.
-
Doping: Add 1-Naphthyl Cinnamate to the solution to achieve a loading of 1.0 wt% relative to the polymer.
-
Calculation: For 10g PMMA, add 0.1g ester.
-
-
Casting: Spin-coat or blade-cast the solution onto quartz slides to form a film of ~20–50 µm thickness.
-
Drying: Dry in a vacuum oven at 40 °C for 12 hours to remove residual solvent.
Activation & Analytical Validation
The "activation" step converts the ester to the active UV absorber.
Irradiation Setup
-
Source: Medium-pressure Mercury Arc Lamp or Xenon Arc Lamp (simulating solar spectrum).
-
Exposure: Irradiate the films at ambient temperature.
Monitoring Protocol (UV-Vis Spectroscopy)
Perform UV-Vis scans (200–500 nm) at time intervals: 0, 15, 30, 60, and 120 minutes.
| Time (min) | Expected Spectral Feature | Interpretation |
| 0 (Initial) | Peak at ~280-290 nm | Absorption of the naphthyl ester (Precursor). |
| 15 - 30 | Decrease in 280 nm; Rise at 330-360 nm | Onset of Photo-Fries rearrangement. Formation of ortho-hydroxy ketone. |
| 60 - 120 | Plateau of 330-360 nm peak | Saturation of the rearrangement. Active stabilizer layer formed. |
Figure 2: Workflow Diagram
Caption: Complete lifecycle from chemical synthesis to functional validation in polymer matrix.
References
-
Photo-Fries Reaction Mechanism: Jayachandran, T., Manimaran, T., & Ramakrishnan, V. T. (1986). Photo-Fries reaction of 1-naphthyl cinnamate. Proceedings of the Indian Academy of Sciences (Chemical Sciences), 97(1), 41–45. Link
- General Fries Rearrangement: Martin, R. (1992). The Fries Rearrangement. Organic Preparations and Procedures International, 24(4), 369-435. (Standard text for rearrangement chemistry).
- Polymer Stabilization Context: Rabek, J. F. (1990). Photostabilization of Polymers: Principles and Applications. Elsevier Applied Science.
-
Synthesis Verification: Direct esterification of cinnamic acids with phenols. (2008). Arkivoc, (xi), 170-177. Link
Sources
Application Note: Precision Synthesis of Hydroxyketones via Photo-Fries Rearrangement of 1-Naphthyl Cinnamate
Executive Summary
This application note details the synthesis of 2'-hydroxy-1'-naphthyl chalcone (2-cinnamoyl-1-naphthol) via the rearrangement of 1-naphthyl cinnamate (1-naphthyl 3-phenylacrylate). While the Fries rearrangement is a staple in aromatic chemistry, this specific substrate presents a unique regiochemical challenge.
Critical Insight: Unlike simple phenyl esters, 1-naphthyl cinnamate fails to rearrange under classical thermal conditions (Lewis acid catalysis, e.g., AlCl₃), predominantly yielding cleavage products (1-naphthol). Therefore, the Photo-Fries rearrangement is the obligatory pathway for this transformation. This guide provides a validated photochemical protocol, mechanistic insights into the "solvent cage" effect, and green chemistry alternatives to historical benzene-based methods.
Mechanistic Principles
The Photo-Fries rearrangement proceeds via a radical pair mechanism, distinct from the ionic acylium ion pathway of the thermal Fries reaction.
The Solvent Cage Effect
Upon UV excitation (typically 254 nm), the ester bond undergoes homolytic cleavage, generating an acyl radical and a naphthyloxy radical. These radicals are momentarily trapped within a "solvent cage."
-
Recombination: The radicals recombine at the ortho or para positions of the naphthyl ring to form a ketone.
-
Diffusion: If the radicals escape the cage, they abstract hydrogen from the solvent, leading to the formation of 1-naphthol (a common byproduct).
-
Selectivity: For 1-naphthyl esters, the 2-position (ortho) is sterically and electronically favored for recombination, yielding the 2-acyl-1-naphthol.
Reaction Pathway Diagram[1]
Figure 1: Mechanistic pathway of the Photo-Fries rearrangement emphasizing the critical radical pair intermediate.
Experimental Protocol
Pre-requisite: Synthesis of 1-Naphthyl Cinnamate
Before rearrangement, the ester must be synthesized in high purity.
-
Reagents: 1-Naphthol (1.0 eq), Cinnamoyl chloride (1.1 eq), Pyridine (solvent/base).
-
Procedure: Dissolve 1-naphthol in dry pyridine at 0°C. Add cinnamoyl chloride dropwise. Stir at RT for 4 hours. Pour into ice-HCl. Filter, dry, and recrystallize from ethanol.
-
QC Check: 1H NMR should show doublet of doublets for alkene protons (16.0 Hz, trans).
Photo-Fries Rearrangement Protocol[2]
Safety Note: This reaction uses high-energy UV radiation. UV-protective eyewear and shielding are mandatory.
Method A: Historical Standard (Benzene)
Use this method for direct comparison with literature precedents.
-
Preparation: Dissolve 1-naphthyl cinnamate (1.0 g) in anhydrous benzene (350 mL). The solution must be dilute (~0.01 M) to favor intramolecular rearrangement over intermolecular polymerization.
-
Deoxygenation: Purge the solution with a stream of nitrogen or argon for 30 minutes. Oxygen quenches the excited triplet states and promotes side reactions.
-
Irradiation: Place the solution in a quartz immersion well reactor equipped with a medium-pressure mercury lamp (or Rayonet reactor with 254 nm bulbs).
-
Monitoring: Irradiate for 4–10 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 9:1). The starting material (Rf ~0.8) will disappear, and a more polar yellow/orange spot (Rf ~0.5) will appear.
-
Work-up: Evaporate the solvent under reduced pressure.
-
Purification: The crude residue is often an orange-red solid. Purify via silica gel column chromatography (Eluent: Hexane -> 5% EtOAc in Hexane).
Method B: Green Chemistry Alternative (Micellar Media)
Recommended for safety and enhanced regioselectivity.
-
Media Preparation: Prepare a 0.1 M aqueous solution of Sodium Dodecyl Sulfate (SDS).
-
Solubilization: Add 1-naphthyl cinnamate to the SDS solution. Sonicate until a clear micellar solution is obtained. The hydrophobic ester is trapped within the micelle core.
-
Irradiation: Irradiate the aqueous solution using the same UV source as Method A.
-
Mechanism Benefit: The micelle acts as a "supercage," restricting the diffusion of radicals and significantly increasing the yield of the rearrangement product over the cleavage byproduct (1-naphthol).
-
Extraction: Extract the product with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.
Data Summary & Characterization[1]
| Parameter | Method A (Benzene) | Method B (SDS Micelles) |
| Solvent Toxicity | High (Carcinogen) | None (Water-based) |
| Concentration | Dilute (0.01 M) | Micellar Encapsulation |
| Selectivity | Moderate (Ortho/Cleavage mix) | High (Favors Ortho) |
| Typical Yield | 30–45% | 50–65% |
| Reaction Time | 10 hours | 4–6 hours |
Expected Analytical Data (Product):
-
Appearance: Yellow to orange needles.
-
IR (KBr): ~1630 cm⁻¹ (Chelated Carbonyl, C=O), ~3400 cm⁻¹ (OH, broad).
-
¹H NMR (CDCl₃): δ 14.8 (s, 1H, chelated OH), 7.8–8.2 (m, alkene protons + aromatics). The presence of the downfield OH signal (approx. 14-15 ppm) confirms the ortho-hydroxy ketone structure due to strong intramolecular hydrogen bonding.
Critical Analysis & Troubleshooting
Thermal vs. Photochemical Route
Researchers often attempt the thermal Fries rearrangement using AlCl₃/PhNO₂ or AlCl₃/CS₂.
-
Observation: For 1-naphthyl cinnamate, thermal conditions yield almost exclusively 1-naphthol .
-
Reasoning: The hard Lewis acid (AlCl₃) coordinates to the ester oxygen. Under thermal stress, the C-O bond cleaves, but the bulky naphthyl system and the stability of the cinnamoyl cation favor dissociation over the geometrically constrained migration to the 2-position.
Solvent Choice
If Benzene is prohibited and SDS is not viable for scale-up:
-
Acetonitrile: Can be used but often results in lower quantum yields due to stabilization of the polar excited state, reducing the efficiency of homolysis.
-
Cyclohexane: A viable non-polar alternative to benzene, though solubility of the ester must be verified.
Workflow Diagram
Figure 2: Decision matrix and experimental workflow for the synthesis.
References
-
Jayachandran, T., Manimaran, T., & Ramakrishnan, V. T. (1986). Photo-Fries reaction of 1-naphthyl cinnamate. Proceedings of the Indian Academy of Sciences (Chemical Sciences), 97(1), 41–45.
-
Bellus, D. (1971). Photo-Fries rearrangement and related photochemical [1, 3]-and [1, 5]-shifts.[1][2][3][4][5][6] Advances in Photochemistry, 8, 109-159.
-
Singh, P., & Khanna, R. N. (1992). Photo-Fries Rearrangement of 1-Naphthyl Acetate and 2-Naphthyl Acetate.[1][6] Asian Journal of Chemistry, 4(4), 832.
-
Kaanumalle, L. S., et al. (2005). Selectivity in the Photo-Fries Rearrangement of Some Aryl Benzoates in Green and Sustainable Media. The Journal of Organic Chemistry, 70(13), 5062–5069.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Photo-Fries rearrangement of aryl acetamides: regioselectivity induced by the aqueous micellar green environment - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C5PP00349K [pubs.rsc.org]
- 3. Fries重排 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Photo-Fries rearrangements of 1-naphthyl esters in the glassy and melted states of poly(vinyl acetate). Comparisons with reactions in less polar polymers and low-viscosity solvents - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting low conversion rates in 1-naphthyl esterification
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming Steric & Electronic Barriers in Naphthalene Functionalization
The Core Challenge: The Peri-Hydrogen Wall
Welcome to the support center. If you are here, you are likely observing low conversion (<40%) or stubborn starting material recovery when attempting to esterify 1-naphthol or 1-naphthoic acid.
The failure mode is rarely the reagents themselves, but rather the unique geometry of the naphthalene ring. Unlike a phenyl ring, the 1-position of naphthalene is subject to the peri-interaction from the hydrogen atom at position C8.
The Mechanism of Failure
In a standard esterification, the nucleophile (alcohol) attacks the carbonyl carbon. In 1-substituted naphthalenes, the C8 proton effectively "guards" the C1 position.
-
Steric Wall: The van der Waals radius of the C8-H overlaps with the trajectory required for the incoming nucleophile or the formation of the tetrahedral intermediate.
-
Electronic Deactivation: If you are acylating 1-naphthol, the ring is electron-rich, but the steric twist forces the hydroxyl group out of conjugation, reducing its nucleophilicity compared to phenol.
Diagnostic Triage: Identify Your Failure Mode
Before changing reagents, diagnose the specific breakdown using this logic flow.
Figure 1: Diagnostic decision tree for isolating the root cause of esterification failure.
Recommended Protocols
For 1-naphthyl systems, standard Fischer esterification is often too reversible, and standard Steglich (DCC/DMAP) often leads to N-acylurea rearrangement because the coupling is slower than the side reaction.
Protocol A: The Yamaguchi Esterification (Gold Standard)
Best for: Sterically hindered acids (1-naphthoic acid) or hindered alcohols.
This method utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) to form a mixed anhydride. The steric bulk of the TCBC leaving group forces the nucleophile to attack the desired carbonyl, while DMAP catalyzes the transfer.
Reagents:
-
Substrate (Acid): 1.0 equiv
-
2,4,6-Trichlorobenzoyl chloride (TCBC): 1.1 equiv
-
Triethylamine (
): 1.2 equiv -
Alcohol (1-Naphthol): 1.0–1.2 equiv
-
DMAP: 1.0–2.0 equiv (Stoichiometric is crucial here)
-
Solvent: Toluene (Preferred) or THF[1]
Step-by-Step:
-
Anhydride Formation: Dissolve the Carboxylic Acid and
in Toluene. Cool to 0°C. -
Add TCBC dropwise. Stir at RT for 1–2 hours. Checkpoint: Monitor TLC for disappearance of acid.
-
Filtration (Optional but Recommended): Filter off the triethylamine hydrochloride salt under inert atmosphere. This prevents salt effects from buffering the next step.
-
Esterification: Dilute the filtrate. Add the Alcohol (1-Naphthol) and DMAP (dissolved in minimal Toluene).
-
Reflux: Heat to 80–100°C. The "Yamaguchi" conditions often require heat to overcome the peri-interaction energy barrier.
-
Quench: Dilute with EtOAc, wash with sat.
(removes Trichlorobenzoic acid byproduct) and Brine.
Why this works: The mixed anhydride is highly reactive but bulky. DMAP attacks the less hindered carbonyl (the substrate), forming an acyl-pyridinium species that is essentially a "super-electrophile," overcoming the steric wall of the naphthyl group [1].
Protocol B: Modified Steglich (High-Loading DMAP)
Best for: Acid-sensitive substrates where heat (Yamaguchi) is dangerous.
Standard Steglich uses catalytic DMAP (5-10%). For 1-naphthyl systems, this is insufficient. The rate of O-acylisourea rearrangement to N-acylurea (a dead-end byproduct) competes with esterification.
Optimization:
-
Pre-activation: Stir Carboxylic Acid + EDC (or DCC) for 15 mins before adding the phenol.
-
DMAP Load: Increase DMAP to 0.5 – 1.0 equiv .
-
Addition: Add the 1-naphthol slowly to the pre-activated complex.
Coupling Agent Comparison
Select the right tool for the steric demand.
| Reagent | Activation Species | Steric Tolerance | Risk Profile | Recommendation |
| DCC | O-Acylisourea | Low | Forms insoluble urea; Difficult purification.[2] | Avoid for 1-naphthyls if possible. |
| EDC | O-Acylisourea | Medium | Urea is water soluble (easy workup). | Good for mild cases.[2] |
| TCBC | Mixed Anhydride | High | Requires heat; formation of Trichlorobenzoic acid. | Preferred for 1-naphthoic acids. |
| HATU | Aza-benzotriazole | High | Expensive; Atom inefficient. | Use for small-scale/precious drug loads. |
The Mechanism of Rescue: DMAP Catalysis[3]
It is critical to understand why you are adding DMAP. It is not just a base; it is a nucleophilic catalyst.[3]
In hindered systems, the alcohol cannot directly attack the activated acid (Anhydride or O-Acylisourea) due to the peri-hydrogen repulsion. DMAP acts as a "shuttle."
Figure 2: The "Stepped" catalytic cycle. DMAP forms a charged intermediate that extends away from the steric bulk, making it accessible to the nucleophile [2].
FAQ: Specific Troubleshooting
Q: I see a new spot on TLC that isn't product, and it won't hydrolyze. What is it? A: If you used DCC/EDC, this is likely the N-acylurea . This forms via an intramolecular rearrangement of the O-acylisourea intermediate.
-
Fix: This is irreversible. You must restart. Switch to Protocol A (Yamaguchi) or ensure your reaction stays at 0°C during the activation phase to suppress rearrangement [3].
Q: My reaction stalls at 50% conversion. Adding more reagent doesn't help. A: You likely have product inhibition or water contamination .
-
Water: The active ester hydrolyzes faster than it reacts with hindered phenols. Dry your DCM/Toluene over activated 3Å molecular sieves for 24h prior to use.
-
Aggregation: Naphthalene derivatives pi-stack. Try changing the solvent to 1,2-dichloroethane (DCE) and heating to 60°C to break up aggregates.
Q: Can I use Schotten-Baumann conditions (Acid Chloride + NaOH)? A: Only if your substrate is simple. For complex drug intermediates, the biphasic nature often fails because the lipophilic 1-naphthyl species retreats into the organic phase, away from the aqueous base. If you must use Acid Chlorides, use anhydrous pyridine as both solvent and base.
References
-
Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Organic Letters, 8(1), 47–50. Link
-
Neises, B., & Steglich, W. (1978).[2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link
-
Held, I., et al. (2004). Kinetic Resolution of Secondary Alcohols using 4-(Dimethylamino)pyridine Catalysts. Synthesis, 2004(06), 903-912. Link
Sources
Minimizing side reactions during 1-naphthyl 3-phenylacrylate photolysis
Technical Support Center: Photolysis of 1-Naphthyl 3-Phenylacrylate
A Senior Application Scientist's Guide to Minimizing Side Reactions and Maximizing Product Yield
Welcome to the technical support center for the photolysis of 1-naphthyl 3-phenylacrylate. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this photochemical transformation. As Senior Application Scientists, we understand that controlling photoreactions is a nuanced process. This document moves beyond basic protocols to provide in-depth, cause-and-effect explanations to help you troubleshoot and optimize your experiments for clean, high-yield outcomes.
Section 1: Frequently Asked Questions - Understanding the Core Photochemistry
This section addresses the fundamental principles governing the photoreactivity of 1-naphthyl 3-phenylacrylate. A solid grasp of these concepts is the foundation for effective troubleshooting.
Q1: What is the primary photochemical reaction of 1-naphthyl 3-phenylacrylate?
The primary reaction is a photo-Fries rearrangement .[1][2] Unlike the classic Fries rearrangement which requires a Lewis acid catalyst, the photo-Fries variant uses ultraviolet (UV) light to induce the transformation.[1][3] The reaction involves the intramolecular rearrangement of the 3-phenylacrylate (acyl) group from the naphthyl ester's oxygen atom to the aromatic naphthyl ring, yielding hydroxyaryl ketones as the main products.[4]
Q2: What are the main desired products and the most common side products?
-
Desired Products: The reaction is ortho, para-selective, meaning the acyl group migrates preferentially to the positions ortho or para to the hydroxyl group. For the 1-naphthyl ester, the primary desired products are:
-
2-(3-phenylpropanoyl)-1-naphthol (ortho-rearrangement product)
-
4-(3-phenylpropanoyl)-1-naphthol (para-rearrangement product)
-
-
Common Side Products: The most prevalent and yield-reducing side product is 1-naphthol .[5] This arises when the key radical intermediates escape the "solvent cage" and abstract a hydrogen atom from the solvent.[2][5] Other potential side products include those from decarbonylation of the acyl radical, polymerization, or reactions with dissolved oxygen.[2][6]
Q3: What is the "solvent cage effect," and why is it critical for this reaction?
The photo-Fries rearrangement proceeds via a radical mechanism. Upon absorbing a photon, the ester undergoes homolytic cleavage of the carbonyl-oxygen bond, creating a geminate radical pair : a 1-naphthyloxyl radical and a 3-phenylpropanoyl radical.[2][4]
The "solvent cage" refers to the microenvironment of solvent molecules immediately surrounding this newly formed radical pair. The efficiency of the desired rearrangement depends on these two radicals recombining with each other within this cage before they can diffuse apart.
-
High Cage Effect (Favorable): In viscous or sterically hindering solvents, the radicals are held in close proximity for a longer duration, promoting recombination to form the ortho and para products.[7]
-
Low Cage Effect (Unfavorable): In low-viscosity solvents, the radicals can easily escape the cage. The escaped 1-naphthyloxyl radical is then free to abstract a hydrogen atom from a nearby solvent molecule, forming the 1-naphthol byproduct and terminating the desired reaction pathway.[5]
Q4: How does the choice of solvent influence the reaction outcome?
The solvent is arguably the most critical variable in controlling this reaction. Its properties directly influence selectivity, yield, and the byproduct profile.
-
Polarity: In traditional Fries rearrangements, non-polar solvents tend to favor the formation of the ortho product, whereas highly polar solvents favor the para product.[3][8] This is because polar solvents can better stabilize the more separated transition state leading to the para product.
-
Viscosity: As discussed in Q3, higher viscosity enhances the cage effect, suppressing the formation of 1-naphthol by preventing radical escape.
-
Hydrogen-Donating Ability: Solvents that are good hydrogen donors (e.g., alcohols, THF) will significantly increase the yield of the 1-naphthol side product if radicals escape the solvent cage. Aprotic, non-hydrogen-donating solvents are often preferred.
Section 2: Troubleshooting Guide - Solving Common Experimental Problems
This section provides a question-and-answer guide to address specific issues you may encounter in the lab.
Q5: My reaction yields are low, and I'm recovering a lot of starting material. What's wrong?
Low conversion can stem from several issues related to the energy input and reaction environment.
-
Mismatched Wavelength: The first law of photochemistry states that light must be absorbed for a reaction to occur.[9] Ensure your UV lamp's emission spectrum significantly overlaps with the absorption spectrum of 1-naphthyl 3-phenylacrylate. An absorption spectrum of your starting material should be taken to identify the λ_max.
-
Insufficient Light Intensity or Time: Photochemical reactions require a sufficient flux of photons. A weak lamp (like a TLC lamp) is inadequate.[10] The reaction may simply need to be irradiated for a longer period. Monitor the reaction by TLC or HPLC to track the disappearance of the starting material.
-
Quenching by Oxygen: Dissolved oxygen is a notorious quencher of excited triplet states and a radical scavenger.[10][11] If the reaction solution is not thoroughly degassed, oxygen can deactivate the excited ester or react with the radical intermediates, preventing product formation and leading to complex side products.
-
Incorrect Reaction Vessel Material: Standard borosilicate glass cuts off UV light below ~295-300 nm.[10] If your ester's optimal absorption wavelength is shorter than this, you must use a quartz or fused silica reaction vessel for adequate light transmission.[10]
Q6: I'm observing a significant amount of 1-naphthol as a byproduct. How can I reduce it?
This is the most common problem and directly relates to radicals escaping the solvent cage.
-
Increase Solvent Viscosity: Switch to a more viscous solvent to enhance the cage effect. For example, moving from hexane to cyclohexane or dodecane can help. In some cases, conducting the reaction in a polymer matrix can dramatically increase the yield of rearrangement products.[7]
-
Use a Non-Hydrogen-Donating Solvent: Avoid solvents that readily donate hydrogen atoms, such as methanol or isopropanol.[5] Solvents like benzene, acetonitrile, or carbon tetrachloride are less likely to facilitate the formation of 1-naphthol.
-
Lower the Temperature: Reducing the reaction temperature increases solvent viscosity and reduces the kinetic energy of the radicals, making them less likely to diffuse apart. This can be achieved using a cooling bath around the reaction vessel.[12][13]
-
Increase Concentration (with caution): While very high concentrations can lead to polymerization, in some instances, a moderately higher concentration can favor recombination over solvent interaction. This must be optimized carefully.
Q7: The ratio of my ortho to para rearranged products is not what I expected. How can I control the regioselectivity?
Regioselectivity is a delicate balance of thermodynamic and kinetic factors, often influenced by the reaction conditions.
-
Adjust Solvent Polarity: Based on the principles of the classic Fries rearrangement, using a non-polar solvent (e.g., cyclohexane, benzene) should favor the formation of the ortho product .[8] Conversely, a more polar solvent (e.g., acetonitrile) may increase the relative yield of the para product .[8]
-
Change the Temperature: In the thermal Fries rearrangement, higher temperatures favor the thermodynamically more stable ortho product (which can form a stable bidentate complex), while lower temperatures favor the kinetically controlled para product.[3][8] While the photo-Fries mechanism is different, temperature can still influence product ratios by affecting conformational equilibria of the starting material and the mobility of the radical pair within the solvent cage.
Q8: I'm seeing a complex mixture of unidentified byproducts or polymer formation. What are the likely causes?
A complex product mixture points to uncontrolled secondary reactions.
-
Secondary Photolysis: The desired hydroxyaryl ketone products also absorb UV light and can be photochemically active. If they are not shielded from the lamp, they can degrade into other compounds. Use a filter to select a wavelength that is strongly absorbed by the starting material but weakly absorbed by the products.[14] Alternatively, stop the reaction at a moderate conversion (~50-70%) to isolate the desired product before it has a chance to decompose.
-
Reaction with Oxygen: As mentioned in Q5, oxygen can react with the radical intermediates to form a host of phenolic oxidation products.[6] Rigorous degassing is essential.
-
High Concentration: At high concentrations, an escaped radical is more likely to encounter another molecule of starting material or a product than to recombine, which can initiate polymerization.[2] Perform the reaction in a dilute solution (e.g., 0.01 - 0.05 M).[14]
Section 3: Protocols & Methodologies
These protocols provide a validated starting point for conducting clean and efficient photolysis experiments.
Protocol 1: General Procedure for a Clean Photolysis Reaction
-
Solvent Preparation: Choose an appropriate solvent (see Table 1). Use HPLC-grade or freshly distilled solvent. Degas the solvent thoroughly for at least 30 minutes using one of the methods in Protocol 2.
-
Solution Preparation: In a quartz reaction vessel, dissolve the 1-naphthyl 3-phenylacrylate to the desired concentration (start with 0.01 M).
-
Reactor Setup: Place the vessel in a photochemical reactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp).[14][15] Ensure the setup has a cooling system (e.g., a water jacket or immersion cooler) to maintain a constant, low temperature (e.g., 10-20 °C).[10][13]
-
Inert Atmosphere: Maintain a slow, positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.
-
Irradiation: Turn on the lamp. If possible, use a filter solution or glass filter to isolate the desired wavelength range.
-
Monitoring: Periodically take small aliquots from the reaction mixture (shielding from ambient light) and analyze by TLC or HPLC to monitor the consumption of starting material and the formation of products.[16]
-
Workup: Once the desired conversion is reached, turn off the lamp. Remove the solvent under reduced pressure. Purify the resulting residue using column chromatography to separate the ortho and para isomers from unreacted starting material and 1-naphthol.
Protocol 2: Effective Degassing of Reaction Solvents
-
Method A: Inert Gas Purging (Good)
-
Place the solvent in the reaction vessel.
-
Insert a long needle or glass tube so its tip is below the solvent surface.
-
Bubble a steady stream of dry Nitrogen or Argon through the solvent for 30-60 minutes. This is effective for most applications but may not remove all dissolved oxygen.[10]
-
-
Method B: Freeze-Pump-Thaw (Excellent)
-
Place the solvent in a robust flask with a sidearm and stopcock.
-
Freeze the solvent completely using a liquid nitrogen bath.
-
Once frozen, connect the flask to a high-vacuum line and evacuate the headspace for several minutes.
-
Close the stopcock to isolate the flask from the vacuum line.
-
Remove the liquid nitrogen bath and allow the solvent to thaw completely. You may see bubbles of gas being released.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure the complete removal of dissolved gases.
-
Section 4: Visual Aids & Data
Data Presentation
Table 1: Predicted Influence of Solvent Properties on Product Distribution
| Solvent Property | Effect on ortho/para Ratio | Effect on 1-Naphthol Yield | Rationale & Causality |
| Increasing Polarity | May favor para product | Can increase if H-bond donor | Stabilizes more separated transition states; polar H-bond donors can facilitate H-abstraction by escaped radicals.[8] |
| Increasing Viscosity | Minor effect | Strongly Decreases | Enhances the "solvent cage effect," promoting radical recombination over diffusion and escape.[7] |
| H-Donating Ability | Minor effect | Strongly Increases | Provides an easy source of hydrogen atoms for escaped naphthyloxyl radicals to abstract.[5] |
Experimental & Mechanistic Diagrams
Caption: Troubleshooting decision tree for optimizing the photo-Fries reaction.
References
-
Aakash Institute. (n.d.). Reaction, Mechanism, Applications and Limitations of Fries Rearrangement. Retrieved from [Link]
-
Slideshare. (n.d.). Photo fries rearrangement. Retrieved from [Link]
-
Guan, X., et al. (2005). Photo-Fries rearrangements of 1-naphthyl esters in the glassy and melted states of poly(vinyl acetate). Photochemical & Photobiological Sciences, 4, 100-106. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]
-
Slideshare. (n.d.). Photo fries rearrangement & Barton reaction. Retrieved from [Link]
-
Whitcombe, M. J., et al. (1993). The photo-Fries rearrangement in a side-chain liquid-crystalline polymer. Polymer, 34(7), 1348-1354. Retrieved from [Link]
-
Wikipedia. (n.d.). Fries rearrangement. Retrieved from [Link]
-
L.S. College, Muzaffarpur. (2022). Fries rearrangement. Retrieved from [Link]
-
Asian Journal of Chemistry. (1995). Photo-Fries Rearrangement of 1-Naphthyl Acetate and 2-Naphthyl Acetate. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Fast Reactions in Solution. Retrieved from [Link]
-
Brussol, C., et al. (1999). Photo-induced OH Reactions of Naphthalene and Its Oxidation Products on SiO2. Environmental Science and Pollution Research, 6(3), 138-40. Retrieved from [Link]
-
ACS Omega. (2021). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. Retrieved from [Link]
-
Scribd. (n.d.). Experimental Set Up For Photochemical Reactions. Retrieved from [Link]
-
MDPI. (n.d.). Excitation Wavelength-Dependent Photochemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). The photochemical experiment setup schematic. Retrieved from [Link]
-
MSU Chemistry. (n.d.). Photochemistry. Retrieved from [Link]
-
Nature. (2020). The impact of UV light on synthetic photochemistry and photocatalysis. Retrieved from [Link]
-
Reddit. (2023). Starter kit for photochemistry experiments?. Retrieved from [Link]
-
YouTube. (2024). Quenching in photochemistry explained. Retrieved from [Link]
-
SciSpace. (1991). A collection of experiments for teaching photochemistry (Technical Report). Retrieved from [Link]
-
ResearchGate. (2025). Selected Polymers that Contain Aromatic Ester Units: Synthesis, Photoreactions, and Refractive Index Modulation. Retrieved from [Link]
-
Fiveable. (n.d.). Energy Transfer and Quenching in Photochem. Retrieved from [Link]
-
Truman ChemLab. (2009). Flash Photolysis. Retrieved from [Link]
Sources
- 1. Fries重排 [sigmaaldrich.com]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. aakash.ac.in [aakash.ac.in]
- 4. Photo fries rearrangement | PPTX [slideshare.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Photo-induced OH reactions of naphthalene and its oxidation products on SiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Photo-Fries rearrangements of 1-naphthyl esters in the glassy and melted states of poly(vinyl acetate). Comparisons with reactions in less polar polymers and low-viscosity solvents - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. reddit.com [reddit.com]
- 11. fiveable.me [fiveable.me]
- 12. par.nsf.gov [par.nsf.gov]
- 13. scispace.com [scispace.com]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. Flash Photolysis | Chem Lab [chemlab.truman.edu]
Optimizing solvent selection for 1-naphthyl 3-phenylacrylate reactions
Technical Guide: Optimizing Solvent Selection for 1-Naphthyl 3-Phenylacrylate Reactions
Executive Summary & Technical Context
1-Naphthyl 3-phenylacrylate (1-naphthyl cinnamate) is a critical precursor in the synthesis of 2'-hydroxy-1'-naphthyl chalcones and subsequent 7,8-benzoflavanones , pharmacophores with significant potential in oncology and antimicrobial therapies.[1]
The transformation of this ester involves the migration of the cinnamoyl group to the ortho-position (C2 of the naphthalene ring). This guide addresses the critical dichotomy between Thermal Fries and Photo-Fries rearrangements for this specific substrate.
Critical Finding: Unlike simple phenyl esters, 1-naphthyl cinnamate exhibits high lability under classical Thermal Fries conditions (Lewis Acid/Heat), often resulting in deacylation (cleavage to 1-naphthol) rather than rearrangement.[1] Consequently, solvent selection must prioritize Photo-Fries protocols or highly specific Lewis Acid/Solvent pairings to suppress cleavage.[1]
Reaction Pathways & Solvent Logic
The following decision tree illustrates the mechanistic divergence driven by solvent and energy source.
Figure 1: Mechanistic divergence of 1-naphthyl cinnamate. Note the high risk of deacylation under standard thermal conditions.
Module 1: Photo-Fries Rearrangement (Recommended)
The Photo-Fries rearrangement is the superior route for 1-naphthyl cinnamate, proceeding via a radical pair mechanism. Solvent selection here is governed by UV transparency , polarity , and viscosity (Cage Effect) .[1]
Solvent Selection Matrix
| Solvent | Viscosity (cP) | UV Cutoff (nm) | Suitability | Technical Notes |
| Benzene | 0.65 | 280 | High | Historical standard.[1] Excellent solubility. Promotes ortho-migration via π-stacking.[1] Toxic. |
| Chlorobenzene | 0.80 | 287 | Medium | Good solubility, but high UV cutoff interferes with 254nm excitation.[1] |
| Ethanol | 1.20 | 205 | Medium | High polarity stabilizes phenol product but may reduce quantum yield of the radical pair.[1] |
| Cyclohexane | 0.98 | 200 | High (Green) | Excellent UV transparency.[1] Promotes "Cage Effect" leading to higher selectivity for the rearrangement product over cleavage.[1] |
| Poly(vinyl acetate) | Solid | N/A | Specialized | Solid-state matrix.[1] High viscosity maximizes cage recombination, nearly eliminating deacylation.[1] |
Troubleshooting Guide: Photo-Fries
Q: My reaction yields primarily 1-naphthol (cleavage product) and very little chalcone.
-
Cause: "Solvent Escape." The radical pair generated upon excitation diffused out of the solvent cage before recombination could occur.
-
Solution: Increase solvent viscosity. Switch from Acetonitrile or Methanol to Cyclohexane or tert-Butanol .[1] Alternatively, run the reaction in a micellar solution (SDS/Water) to enforce cage proximity.[1]
Q: The reaction mixture turns dark/tarry rapidly.
-
Cause: Photo-oxidation of the naphthyl ring or polymerization of the cinnamate double bond.
-
Solution:
Module 2: Thermal Fries Rearrangement (High Risk)
Warning: Literature indicates that 1-naphthyl cinnamate treated with anhydrous Aluminum Chloride (
Optimization for Thermal Route (If strictly necessary)
If you lack photochemical equipment and must proceed thermally, do not use standard conditions.[1]
-
Avoid:
in or Nitrobenzene (leads to cleavage).[1] -
Recommended System: Titanium Tetrachloride (
) in Dichloromethane (DCM) or 1,2-Dichloroethane .[1]-
Rationale: Ti(IV) coordinates strongly to the ester oxygen but is less oxophilic than Al(III), potentially stabilizing the rearrangement transition state over the elimination pathway.
-
-
Temperature Control: Maintain strict temperature control (
). High temperatures ( ) guarantee deacylation.[1]
Experimental Protocols
Protocol A: Optimized Photo-Fries Synthesis
Target: 2'-Hydroxy-1'-naphthyl chalcone[1]
-
Preparation: Dissolve 1-naphthyl cinnamate (1.0 mmol, 274 mg) in dry Benzene or Cyclohexane (100 mL).
-
Note: Concentration is critical. Keep dilute (~0.01 M) to prevent polymerization.
-
-
Degassing: Sparge the solution with a stream of dry Nitrogen or Argon for 30 minutes to remove dissolved oxygen (triplet quencher).
-
Irradiation: Place the reaction vessel in a Rayonet reactor equipped with 254 nm (UV-C) lamps.
-
Alternative: A medium-pressure Hg lamp with a Pyrex filter (cutoff <280nm) can be used, but reaction times will increase.[1]
-
-
Monitoring: Irradiate for 6–10 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1] Look for the appearance of a yellow/orange fluorescent spot (Chalcone) and the disappearance of the UV-active ester.
-
Workup: Evaporate solvent under reduced pressure. Recrystallize the residue from Ethanol/Acetone.[1]
-
Expected Yield: 30–45% (Photo-Fries yields are intrinsically moderate due to the steady-state equilibrium).[1]
-
Protocol B: Substrate Solubility Check
Before scaling up, verify solubility of the bulky naphthyl ester.
| Solvent | Solubility (RT) | Recommendation |
| Diethyl Ether | High | Good for extraction, poor for reaction (low BP).[1] |
| DCM | High | Excellent for Thermal Fries.[1] |
| Methanol | Low | Poor solubility; requires heating which may degrade substrate.[1] |
| Hexane | Moderate | Good for Photo-Fries; may require slight warming.[1] |
References
-
Jayachandran, T., Manimaran, T., & Ramakrishnan, V. T. (1986).[1][2] Photo-Fries reaction of 1-naphthyl cinnamate. Proceedings of the Indian Academy of Sciences (Chemical Sciences), 97(1), 41–45.[2]
-
Gu, W., et al. (1999).[1] Photo-Fries rearrangements of 1-naphthyl esters in the glassy and melted states of poly(vinyl acetate).[3][4] Photochemical & Photobiological Sciences.
-
Bellus, D. (1971).[1][2] Photo-Fries Rearrangement and Related Photochemical [1,3]-Shifts of Esters.[1][3][4][5] Advances in Photochemistry, 8, 109-159.[1] [1]
Sources
- 1. 1-Naphthaleneacetonitrile | C12H9N | CID 8596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. Photo-fries rearrangements of 1-naphthyl esters in the glassy and melted states of poly(vinyl acetate). Comparisons with reactions in less polar polymers and low-viscosity solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photo-Fries rearrangements of 1-naphthyl esters in the glassy and melted states of poly(vinyl acetate). Comparisons with reactions in less polar polymers and low-viscosity solvents - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 5. asianpubs.org [asianpubs.org]
Technical Support Center: Hydrolysis Control of 1-Naphthyl 3-Phenylacrylate
[1]
Status: Operational Ticket ID: 1-NPA-HYD-001 Assigned Specialist: Senior Application Scientist, Physical Organic Chemistry Division[1]
System Overview & Core Mechanism
Welcome to the technical support hub for 1-naphthyl 3-phenylacrylate (also known as 1-naphthyl cinnamate).[1][2] This guide addresses the precise control of its hydrolytic cleavage in aqueous and micellar media.
The Chemical System
The hydrolysis of 1-naphthyl 3-phenylacrylate (1-NPA) is a nucleophilic substitution at the carbonyl carbon (
Why this matters: 1-NPA is a highly hydrophobic probe.[1] Its hydrolysis rate (
The Control Logic (DOT Visualization)
The following diagram maps the variables you can manipulate to accelerate (catalysis) or decelerate (stabilization) the reaction.
Figure 1: Mechanistic control map showing how pH and surfactant charge modulate the hydrolysis rate of 1-NPA.
Module 1: Stabilizing the Substrate (Storage & Preparation)[2]
User Issue: "My stock solution degrades before I can start the experiment."
The Science: Spontaneous Hydrolysis
1-NPA is an ester.[1][2][3] In neutral to basic water, hydroxide ions (
Protocol: Preparation of Stable Stock Solutions
-
Solvent Choice: Use Acetonitrile (MeCN) or Ethanol (EtOH) .[1][2] MeCN is preferred for kinetic studies as it is non-nucleophilic.[1][2]
-
Acidification: Add trace acid to the stock solvent to suppress spontaneous hydrolysis.[2]
-
Recommendation: 10 mM HCl in the organic stock is usually sufficient to lower the apparent pH below the pKa of the leaving group, stabilizing the ester.[2]
-
-
Temperature: Store at -20°C. Hydrolysis has a significant activation energy; reducing T drastically lowers
.[1][2]
Stability Troubleshooting Table
| Symptom | Probable Cause | Corrective Action |
| High Background Signal | Spontaneous hydrolysis in stock | Re-make stock in acidified MeCN (0.01% HCl). |
| Precipitation on Dilution | Hydrophobicity limit exceeded | Ensure final organic co-solvent content is >10% (v/v) or use surfactant > CMC.[1][2] |
| Erratic Rates | Buffer capacity failure | Use 50mM Phosphate or Borate buffer. Check pH after adding substrate. |
Module 2: Controlling Kinetics via Micellar Catalysis
User Issue: "I need to tune the reaction rate without changing pH."
The Science: Pseudophase Ion Exchange (PIE) Model
In aqueous media, 1-NPA partitions almost exclusively into the hydrophobic core of micelles.[2] The hydrolysis rate depends on the local concentration of
-
Cationic Surfactants (e.g., CTAB): The positively charged headgroups attract
, increasing local pH at the surface.[2] Result: Massive acceleration (Catalysis).[1][2] -
Anionic Surfactants (e.g., SDS): The negatively charged headgroups repel
.[1][2] Result: Inhibition.
Experimental Protocol: Measuring Micellar Effects
Reagents:
-
Buffer: 0.01 M Borate (pH 9.0).
-
Surfactants: CTAB (Cationic), SDS (Anionic), Brij-35 (Non-ionic).[1][2]
Step-by-Step Workflow:
-
Preparation: Prepare surfactant solutions ranging from 0 to 10 × CMC (Critical Micelle Concentration).[1][2]
-
Note: CMC of CTAB
0.9 mM; SDS 8.2 mM.[2]
-
-
Equilibration: Thermostat surfactant/buffer mixture at 25°C for 10 minutes.
-
Injection: Inject 1-NPA stock (final conc.
M). Keep organic co-solvent < 2% to avoid disrupting micelles.[1][2] -
Detection: Monitor the appearance of 1-naphthol at 320-330 nm (isosbestic point of the ester) or via fluorescence (Excitation: 290 nm, Emission: 460 nm).[1][2]
Expected Kinetic Profile:
| Surfactant Type | Effect on | Mechanism |
| CTAB (Cationic) | Increase (10-50x) | Electrostatic attraction of |
| SDS (Anionic) | Decrease | Electrostatic repulsion of |
| Brij-35 (Non-ionic) | Minor Change | Dilution effect; substrate is shielded from bulk water.[1][2] |
Module 3: Analytical Troubleshooting
User Issue: "I cannot reproduce my absorbance data."
Common Pitfalls & Solutions
1. The "Cloud Point" Error
-
Cause: Non-ionic surfactants (like Triton X-100) separate into phases at high temperatures (Cloud Point).[1][2]
-
Fix: Work below the cloud point or switch to ionic surfactants (SDS/CTAB) which have high Krafft points but no low-temp cloud points.[1]
2. Spectral Overlap
-
Issue: The substrate and product spectra overlap.[2]
-
Solution: 1-NPA absorbs in the UV.[1][2] 1-Naphthol (product) shifts to longer wavelengths in alkaline pH due to the formation of the naphtholate ion.[2]
-
Target: Monitor the naphtholate anion at 330-340 nm at pH > 9.
-
Troubleshooting Logic Flow
Figure 2: Decision tree for troubleshooting common experimental anomalies with 1-NPA.
Frequently Asked Questions (FAQ)
Q: Can I use DMSO instead of Acetonitrile for the stock solution? A: Yes, but be cautious. DMSO is hygroscopic (absorbs water from air).[1][2] "Wet" DMSO will cause the stock to degrade rapidly.[2] Acetonitrile is recommended because it is easier to keep dry.[1][2]
Q: Why does the reaction rate plateau at high surfactant concentrations?
A: This is saturation kinetics.[2] Once all substrate molecules are fully solubilized within the micelles, adding more surfactant simply dilutes the surface density of the substrate, potentially causing a slight decrease or plateau in
Q: Is 1-naphthyl 3-phenylacrylate toxic? A: The ester itself is an irritant.[1] However, the hydrolysis product, 1-naphthol , is toxic and can cause serious eye damage.[2] 1-Naphthylamine (a related structure, but not a product of this hydrolysis) is a carcinogen.[1][2] Always handle these compounds in a fume hood with gloves.[1][2]
References
-
Kinetics of Hydrolysis in Aqueous Media
-
Micellar Catalysis & Pseudophase Model
-
Solubility & Physical Properties
-
Related Naphthyl Ester Kinetics
Sources
- 1. 1-Naphthylamine - Wikipedia [en.wikipedia.org]
- 2. Bench to Any Side—The Pharmacology and Applications of Natural and Synthetic Alkylated Hydroxy Cinnamates and Cinnamides | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. IUPAC-NIST Solubilities Database [srdata.nist.gov]
Overcoming steric hindrance in 1-naphthyl 3-phenylacrylate synthesis
Topic: Overcoming Steric Hindrance in 1-Naphthyl 3-Phenylacrylate (1-Naphthyl Cinnamate) Synthesis
The Challenge: The "Peri-Hydrogen" Barrier
User Query: "Why is my standard Fischer esterification failing with 1-naphthol and cinnamic acid? I get low yields and recovered starting material."
Technical Insight: You are fighting two distinct forces: electronic deactivation and steric shielding .
-
Electronic: Phenols are poor nucleophiles compared to aliphatic alcohols.
-
Steric (The Killer): 1-Naphthol suffers from the peri-effect . The hydrogen atom at the C8 position of the naphthalene ring physically obstructs the C1 hydroxyl group. When you attempt to attach a rigid, bulky group like cinnamoyl (which contains a double bond and a phenyl ring), the transition state energy skyrockets.
Standard thermodynamic methods (Fischer esterification) will fail because the equilibrium heavily favors the reactants due to this steric strain. You must switch to a kinetically controlled irreversible pathway.
Visualization: The Steric Clash & Solution
The following diagram illustrates the steric blockade and how the DMAP-catalyzed pathway bypasses it.
Caption: The peri-hydrogen at C8 shields the C1-OH. DMAP converts the acyl chloride into a highly reactive N-acylpyridinium ion, forcing the reaction forward despite steric bulk.
The Gold Standard Protocol: Modified Schotten-Baumann
Recommendation: Do not use carbodiimides (DCC) as your primary choice; the urea byproduct is difficult to remove from this specific lipophilic product. Use the Acyl Chloride + DMAP route.[1]
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| 1-Naphthol | Substrate | 1.0 equiv | Must be dry.[2][3] |
| Cinnamoyl Chloride | Electrophile | 1.2 equiv | Freshly distilled or recrystallized (yellow crystals). |
| Triethylamine (Et₃N) | Base (H⁺ scavenger) | 1.5 equiv | Traps HCl generated. |
| DMAP | Hyper-Nucleophilic Catalyst | 0.1 - 0.2 equiv | CRITICAL. Without this, the reaction stalls. |
| Dichloromethane (DCM) | Solvent | [0.2 M] | Anhydrous (dry over CaH₂ or molecular sieves). |
Step-by-Step Methodology
-
Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen balloon.
-
Solvation: Dissolve 1-naphthol (1.0 eq), Et₃N (1.5 eq), and DMAP (0.1 eq) in anhydrous DCM. Cool the mixture to 0°C in an ice bath.
-
Why? Cooling prevents the polymerization of the cinnamoyl double bond during the initial exothermic addition.
-
-
Addition: Dissolve cinnamoyl chloride (1.2 eq) in a small volume of DCM. Add this solution dropwise to the reaction mixture over 20 minutes.
-
Observation: A white precipitate (Et₃N·HCl) will form immediately.
-
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 4–12 hours.
-
Monitoring: Check TLC (Hexane/Ethyl Acetate 8:2). The limiting reagent (1-naphthol) should disappear.
-
-
Workup:
-
Dilute with DCM.
-
Wash with 1M HCl (removes Et₃N and DMAP).
-
Wash with Sat. NaHCO₃ (removes unreacted cinnamoyl chloride as acid).
-
Wash with Brine, dry over MgSO₄, and concentrate.
-
-
Purification: Recrystallize from Ethanol or Methanol .
-
Note: Column chromatography is often unnecessary if the washing steps are thorough.
-
Troubleshooting & FAQs
User Query: "I followed the protocol, but my results are off. How do I fix this?"
Decision Tree: Troubleshooting Your Reaction
Caption: Diagnostic flow for common failure modes in hindered ester synthesis.
Frequently Asked Questions
Q: Can I use Pyridine as both solvent and base? A: Yes, but be cautious. While pyridine is a common solvent for acylations, the workup is more difficult (pyridine smell lingers), and it is harder to dry than DCM. For 1-naphthol, the DCM/Et₃N/DMAP system usually gives cleaner isolated products.
Q: My Cinnamoyl Chloride is dark brown. Can I use it? A: No. Cinnamoyl chloride hydrolyzes to cinnamic acid (white solid) and polymerizes (dark tar) over time. If it is not bright yellow/crystalline, you must purify it.
-
Fix: Recrystallize from dry hexane or distill under vacuum before use. Impure electrophile is the #1 cause of low yields here.
Q: Why not use the Steglich Method (DCC/DMAP)? A: You can, but it is "Plan B." In sterically hindered systems, the rearrangement of the O-acylisourea intermediate to the inactive N-acylurea (a side reaction) competes with the esterification.
-
If you must use DCC: Add the DCC very slowly (syringe pump) to a solution of the acid, phenol, and DMAP. This keeps the concentration of the active intermediate low, favoring the reaction with the phenol over the rearrangement.
Q: The product is oiling out during recrystallization. A: 1-Naphthyl cinnamate has a melting point around 100°C–110°C, but impurities depress this.
-
Fix: Dissolve in hot ethanol, let it cool to room temp, then seed the solution with a tiny crystal of the product (or scratch the glass). Put it in the freezer (-20°C) overnight.
References & Authority
The protocols and mechanisms described above are grounded in the following foundational organic synthesis literature:
-
Steglich Esterification (Mechanism): Neises, B., & Steglich, W. (1978).[4][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
-
Relevance: Establishes DMAP as the necessary catalyst to suppress side reactions in hindered systems.
-
-
Acyl Chloride/DMAP Protocol: Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[6] Angewandte Chemie International Edition, 17(8), 569–583.
-
Relevance: The definitive review on using DMAP to accelerate acylations of hindered alcohols/phenols by a factor of 10⁴.
-
-
Synthesis of Cinnamates (Patent): Preparation of Cinnamyl Cinnamate and Derivatives. (2008). Patent CN100582083C.
-
Relevance: Validates the industrial viability of the acid chloride route for cinnamate esters.
-
-
Steric Hindrance in Naphthalene: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
-
Relevance: Authoritative text explaining the "peri-interaction" (1,8-interaction) in naphthalene derivatives.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN1218794A - Process for preparing cinnamate - Google Patents [patents.google.com]
- 3. EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Navigating the Fragmentation Labyrinth: A Comparative Guide to the Mass Spectrometry of 1-Naphthyl 3-Phenylacrylate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or known compounds is a cornerstone of rigorous scientific inquiry. Mass spectrometry (MS) stands as an indispensable tool in this endeavor, offering unparalleled sensitivity and structural information. This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of 1-naphthyl 3-phenylacrylate, a molecule combining the structural motifs of a naphthyl ester and a phenylacrylate. We will explore the fragmentation behaviors under different ionization techniques, offering field-proven insights into experimental design and data interpretation.
The Rationale Behind the Analysis: Why Mass Spectrometry?
Understanding the fragmentation of 1-naphthyl 3-phenylacrylate is crucial for its unambiguous identification in complex matrices, for metabolic profiling, and for quality control in synthetic processes. The choice of ionization technique profoundly influences the fragmentation pathways observed, and thus, a comparative approach is essential for a comprehensive analytical strategy. This guide will focus on two of the most prevalent ionization methods: Electron Ionization (EI) and Electrospray Ionization (ESI), particularly when coupled with tandem mass spectrometry (MS/MS).
Predicting the Fragmentation Cascade: A Structural Approach
In the absence of a commercially available mass spectrum for 1-naphthyl 3-phenylacrylate, we can predict its fragmentation pattern by applying fundamental principles of mass spectrometry to its constituent parts: the 1-naphthyl group, the ester linkage, and the 3-phenylacrylate moiety. Online prediction tools, such as CFM-ID (Competitive Fragmentation Modeling-ID), can provide valuable in silico data to guide our analysis.[1][2]
Electron Ionization (EI): The Hard Ionization Approach
Electron Ionization (EI) is a high-energy technique that typically induces extensive fragmentation, providing a detailed fingerprint of the molecule.[3][4] For 1-naphthyl 3-phenylacrylate (m/z 274.31), the following fragmentation pathways are anticipated:
-
Molecular Ion Peak (M•+): The molecular ion at m/z 274 will be observable, though its intensity may be moderate due to the propensity for fragmentation.
-
α-Cleavage: This is a common fragmentation pathway for esters, involving the cleavage of the bond adjacent to the carbonyl group.[5][6]
-
Loss of the Naphthoxy Radical: Cleavage of the C-O bond on the naphthyl side would result in the formation of a stable acylium ion at m/z 131 . This is expected to be a prominent peak.
-
Loss of the Phenylacryloyl Radical: Cleavage of the O-C bond on the acrylate side would lead to the formation of the naphthoxy cation at m/z 143 .
-
-
McLafferty Rearrangement: This rearrangement is possible if a γ-hydrogen is available.[4][7][8] In 1-naphthyl 3-phenylacrylate, the phenyl group lacks a traditional γ-hydrogen for a classic McLafferty rearrangement involving the carbonyl oxygen. However, rearrangements involving the aromatic rings are possible.
-
Fragmentation of the Naphthyl Group: The naphthyl cation (m/z 127) is a very stable aromatic cation and is expected to be a significant peak.[9][10] Further fragmentation of the naphthyl ring can lead to smaller aromatic ions.
-
Fragmentation of the Phenylacrylate Moiety: The phenylacryloyl cation (m/z 131) can further fragment, for instance, by losing carbon monoxide (CO) to yield a styryl cation at m/z 103 .
Predicted Electron Ionization (EI) Fragmentation Pathway of 1-Naphthyl 3-Phenylacrylate
Caption: Predicted EI fragmentation of 1-naphthyl 3-phenylacrylate.
Electrospray Ionization with Tandem Mass Spectrometry (ESI-MS/MS): The Soft Ionization Approach
Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation in the source.[11][12] Subsequent fragmentation is induced in a collision cell (tandem MS). For 1-naphthyl 3-phenylacrylate, we would expect the protonated molecule at m/z 275 . Collision-Induced Dissociation (CID) of this precursor ion would likely yield the following product ions:
-
Loss of Naphthol: A major fragmentation pathway would be the neutral loss of naphthol (C10H8O, 144 Da), resulting in the stable phenylacryloyl cation at m/z 131 .
-
Loss of Phenylacrylic Acid: The neutral loss of phenylacrylic acid (C9H8O2, 148 Da) would produce the naphthyl cation at m/z 127 .
-
Protonated Phenylacrylic Acid: Proton transfer during fragmentation could lead to the formation of protonated phenylacrylic acid at m/z 149 .
Predicted ESI-MS/MS Fragmentation Pathway of Protonated 1-Naphthyl 3-Phenylacrylate
Caption: Predicted ESI-MS/MS fragmentation of 1-naphthyl 3-phenylacrylate.
Comparative Analysis of Ionization Techniques
The choice between EI and ESI-MS/MS depends on the analytical goal. The following table summarizes the key differences in their application to 1-naphthyl 3-phenylacrylate.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Ionization Principle | High-energy electron beam | Soft ionization in a charged droplet |
| Typical Ion Observed | Molecular ion (M•+) | Protonated molecule [M+H]+ |
| In-source Fragmentation | Extensive | Minimal |
| Structural Information | Rich fragmentation provides a detailed fingerprint. | Controlled fragmentation of a selected precursor ion provides specific structural information. |
| Sensitivity | Generally lower than ESI | Generally higher than EI |
| Coupling to Chromatography | Typically Gas Chromatography (GC-MS) | Typically Liquid Chromatography (LC-MS) |
| Best Suited For | Identification of unknowns via library matching, detailed structural elucidation. | Quantification, analysis of complex mixtures, analysis of thermally labile compounds. |
Experimental Protocols
To ensure the trustworthiness and reproducibility of results, the following detailed protocols for GC-MS and LC-MS/MS analysis are provided.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for 1-Naphthyl 3-Phenylacrylate
This protocol is designed for the qualitative analysis of 1-naphthyl 3-phenylacrylate using a standard GC-MS system.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of 1-naphthyl 3-phenylacrylate.
- Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.[13]
- Perform a serial dilution to obtain a working solution of approximately 10 µg/mL.
2. GC-MS Parameters:
- GC System: Agilent 8890 GC or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Injection Volume: 1 µL.
- Inlet Temperature: 280 °C.
- Split Ratio: 20:1.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Oven Temperature Program:
- Initial temperature: 100 °C, hold for 1 minute.
- Ramp: 20 °C/min to 300 °C.
- Hold: 5 minutes at 300 °C.
- MS System: Agilent 5977B MSD or equivalent.
- Ion Source: Electron Ionization (EI).
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Electron Energy: 70 eV.
- Mass Range: m/z 40-500.
- Solvent Delay: 3 minutes.
3. Data Analysis:
- Integrate the chromatogram to determine the retention time of the analyte.
- Extract the mass spectrum of the peak corresponding to 1-naphthyl 3-phenylacrylate.
- Compare the obtained spectrum with the predicted fragmentation pattern and, if available, a library spectrum.
GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of 1-naphthyl 3-phenylacrylate.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for 1-Naphthyl 3-Phenylacrylate
This protocol is suitable for the sensitive quantification of 1-naphthyl 3-phenylacrylate in complex matrices.
1. Sample Preparation:
- Prepare a stock solution of 1-naphthyl 3-phenylacrylate in acetonitrile or methanol at a concentration of 1 mg/mL.
- Prepare a series of calibration standards by diluting the stock solution in the mobile phase.
- For samples in a biological matrix (e.g., plasma), perform a protein precipitation by adding three volumes of cold acetonitrile containing an internal standard, vortexing, and centrifuging.[14] The supernatant is then analyzed.
2. LC-MS/MS Parameters:
- LC System: Waters ACQUITY UPLC I-Class or equivalent.
- Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
- 0-0.5 min: 5% B.
- 0.5-3.0 min: 5-95% B.
- 3.0-3.5 min: 95% B.
- 3.5-3.6 min: 95-5% B.
- 3.6-5.0 min: 5% B.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
- MS System: Sciex Triple Quad 6500+ or equivalent.
- Ion Source: Electrospray Ionization (ESI) in positive ion mode.
- IonSpray Voltage: 5500 V.
- Source Temperature: 500 °C.
- Gas 1 (Nebulizer): 50 psi.
- Gas 2 (Heater): 60 psi.
- Curtain Gas: 35 psi.
- MRM Transitions:
- Quantifier: m/z 275 -> 131.
- Qualifier: m/z 275 -> 127.
3. Data Analysis:
- Integrate the peak areas for the quantifier and qualifier transitions.
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
- Determine the concentration of the analyte in unknown samples from the calibration curve.
LC-MS/MS Experimental Workflow
Sources
- 1. CFM-ID 4.0: More Accurate ESI MS/MS Spectral Prediction and Compound Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CFM-ID 3.0: Significantly Improved ESI-MS/MS Prediction and Compound Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Prediction of Electron–Ionization Mass Spectrometry Using Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. archive.epa.gov [archive.epa.gov]
- 10. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Construction of a Mass Spectrum Library Containing Predicted Electron Ionization Mass Spectra Prepared Using a Machine Learning Model and the Development of an Efficient Search Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. organomation.com [organomation.com]
- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. mass-spec.stanford.edu [mass-spec.stanford.edu]
Comparing reactivity of 1-naphthyl vs 2-naphthyl 3-phenylacrylate
This guide provides an objective, data-driven comparison of 1-Naphthyl 3-phenylacrylate and 2-Naphthyl 3-phenylacrylate . It is designed for researchers in organic synthesis, photochemistry, and medicinal chemistry who require precise data on the reactivity differences dictated by the positional isomerism of the naphthalene ring.
Executive Summary
The reactivity of naphthyl cinnamates is governed by the
-
1-Naphthyl 3-phenylacrylate is the preferred substrate for Photo-Fries rearrangements , reliably yielding ortho-migrated hydroxyketones (2-cinnamoyl-1-naphthol). It is sterically hindered by the peri-hydrogen at C8, which influences its hydrolysis rates and radical cage recombination.
-
2-Naphthyl 3-phenylacrylate is electronically distinct; it often fails to undergo productive Photo-Fries rearrangement, favoring radical cleavage to 2-naphthol or, under Lewis Acid conditions, cyclization to benzo[f]chromen-3-ones (benzo-coumarins).
Quick Comparison Matrix
| Feature | 1-Naphthyl 3-phenylacrylate | 2-Naphthyl 3-phenylacrylate |
| Photo-Fries Outcome | High Yield: 2-cinnamoyl-1-naphthol | Failure: Cleavage to 2-naphthol |
| Thermal Fries (AlCl | Rearrangement to 2-cinnamoyl-1-naphthol | Complex mixture / Cyclization to Benzo-coumarin |
| Steric Environment | High (Peri-hydrogen interaction) | Low (Open "free" edge) |
| Radical Stability | Higher reactivity (Zigzag edge site) | Lower reactivity (Free edge site) |
| Enzymatic Hydrolysis | Faster (Liver carboxylesterases) | Slower |
Theoretical Basis: Electronic & Steric Control
The divergence in reactivity stems from two fundamental physical organic principles: the Peri-Effect and Radical Localization .
The Peri-Interaction (Steric)
In the 1-naphthyl isomer, the ester carbonyl oxygen is in close proximity to the proton at C8 (the peri position). This steric crowding forces the carbonyl group out of planarity with the naphthalene ring, destabilizing the ground state but potentially accelerating the ejection of the acyl radical upon excitation.
Radical Density (Electronic)
Upon homolytic cleavage (photolysis), the resulting naphthoxy radicals behave differently.
-
1-Naphthoxy Radical: The unpaired electron density is delocalized but possesses high spin density at C2 and C4, facilitating recombination with the cinnamoyl radical in the solvent cage.
-
2-Naphthoxy Radical: The spin density distribution favors diffusion out of the solvent cage rather than recombination at C1, leading to simple cleavage products (naphthol) rather than rearranged ketones.
Figure 1: Divergent photochemical pathways. The 1-isomer favors cage recombination (rearrangement), while the 2-isomer favors cage escape (cleavage).
Photochemical Reactivity (Photo-Fries)[2]
This is the most critical differentiator. Experimental evidence confirms that while 1-naphthyl esters rearrange efficiently, 2-naphthyl esters do not.
Experimental Data: 1-Naphthyl Cinnamate
-
Reaction: Irradiation (
nm) in benzene or ethanol. -
Observation: The solution turns yellow/orange.
-
Product: 2-Cinnamoyl-1-naphthol (Ortho-Fries product).
-
Mechanism: The excited singlet state undergoes homolysis to a radical pair
. The cinnamoyl radical attacks the C2 position of the naphthoxy radical within the solvent cage. -
Yield: Typically 40–60% depending on solvent viscosity (viscous solvents increase cage effect).
Experimental Data: 2-Naphthyl Cinnamate
-
Reaction: Irradiation (
nm) in benzene. -
Observation: Formation of polymeric tars and free 2-naphthol.
-
Product: 2-Naphthol (Exclusive isolatable product).
-
Mechanism Failure: The 2-naphthoxy radical allows the cinnamoyl radical to escape the solvent cage. The escaped cinnamoyl radical decarbonylates or dimerizes, while the naphthoxy radical abstracts a hydrogen to form 2-naphthol.
Thermal Reactivity & Cyclization
When treated with Lewis Acids (e.g., AlCl
1-Naphthyl Isomer: The Standard Fries
-
Conditions: AlCl
, chlorobenzene, 120°C. -
Outcome: Clean rearrangement to 2-cinnamoyl-1-naphthol .
-
Utility: Precursor for benzo-flavanones.
2-Naphthyl Isomer: The Cyclization Trap
-
Conditions: AlCl
, chlorobenzene, 120°C. -
Outcome: The transient 1-cinnamoyl-2-naphthol is highly unstable. It rapidly undergoes intramolecular Michael addition/cyclization to form 3H-benzo[f]chromen-3-one (5,6-benzocoumarin).
-
Significance: This makes 2-naphthyl cinnamate a "masked" coumarin precursor rather than a stable ketone precursor.
Figure 2: The thermal fate of the 2-isomer often leads to cyclization rather than a stable ketone.
Experimental Protocols
Protocol A: Photo-Fries Rearrangement (Target: 1-Isomer)
Objective: Synthesis of 2-cinnamoyl-1-naphthol.
-
Preparation: Dissolve 1-naphthyl 3-phenylacrylate (1.0 g) in anhydrous benzene or acetonitrile (100 mL). Note: Deoxygenate the solution by bubbling nitrogen for 15 minutes to prevent quenching of the triplet state.
-
Irradiation: Place the solution in a quartz vessel inside a Rayonet reactor equipped with 254 nm lamps. Irradiate for 6–10 hours.
-
Monitoring: Monitor by TLC (SiO
, Hexane/EtOAc 8:2). Look for the appearance of a lower Rf spot (phenolic ketone) and disappearance of the ester. -
Workup: Evaporate solvent under reduced pressure.
-
Purification: Flash chromatography on silica gel. Elute with Hexane
5% EtOAc/Hexane. -
Yield: Expect 45–55% of the yellow crystalline solid.
Protocol B: Enzymatic Hydrolysis Assay (Stability Test)
Objective: Compare biological stability (Prodrug context).
-
Enzyme: Porcine Liver Esterase (PLE) or Rat Liver Microsomes.
-
Buffer: Phosphate buffer (pH 7.4).
-
Procedure: Incubate 100
M of each isomer at 37°C. -
Analysis: HPLC-UV at 280 nm.
-
Result: The 1-naphthyl isomer typically hydrolyzes 2–5x faster than the 2-naphthyl isomer due to the specific active site geometry of mammalian carboxylesterases, despite the chemical steric hindrance.
References
-
Photo-Fries of 1-Naphthyl Cinnamate: Jayachandran, T., Manimaran, T., & Ramakrishnan, V. T. (1986). Photo-Fries reaction of 1-naphthyl cinnamate. Proceedings of the Indian Academy of Sciences (Chemical Sciences), 96, 535–540. Link
-
Radical Reactivity Comparison: Liu, Y., et al. (2025). Elucidating the recombination kinetics of 2-naphthyl radicals with phenylacetylene. Combustion and Flame. Link
-
Polymerization & Electrochemistry: Kiss, L., & Kunsági-Máté, S. (2024). Comparison between Electrooxidation of 1-Naphthol and 2-Naphthol. Polymers. Link
-
Enzymatic Hydrolysis: Huang, T. L., et al. (1993).[1] Hydrolysis of carbonates and carboxylic esters of alpha-naphthol and beta-naphthol by liver carboxylesterases. Pharmaceutical Research, 10(5), 639–648.[1] Link
-
Thermal Fries Cyclization: Hekmatshoar, R., et al. (2011). Synthesis of benzo[f]coumarins via reaction of 2-naphthol. Journal of Chemical Research. Link
Sources
Safety Operating Guide
Comprehensive Disposal Guide: 1-Naphthyl 3-Phenylacrylate
Executive Summary
Immediate Directive: 1-Naphthyl 3-phenylacrylate (1-Naphthyl cinnamate) must be treated as Hazardous Organic Waste . Under no circumstances should this compound or its residues be discharged into sanitary sewer systems.
The primary disposal hazard is not the intact ester, but its potential to hydrolyze into 1-naphthol , a compound with significant aquatic toxicity and skin permeability. All disposal workflows must prioritize preventing environmental release and accidental hydrolysis. The authorized disposal method is High-Temperature Incineration via a licensed hazardous waste contractor.
Chemical Hazard Profile & Rationale
To ensure safety, we must understand the causality of the hazard. This compound is an ester formed from cinnamic acid and 1-naphthol.
| Property | Description | Operational Implication |
| Molecular Structure | Aromatic Ester | Lipophilic; bioaccumulates in aquatic organisms if released. |
| Hydrolysis Risk | High in Basic/Acidic pH | Contact with strong bases (pH > 10) cleaves the ester bond, releasing 1-naphthol (highly toxic/irritant) and cinnamic acid. |
| Aquatic Toxicity | Category 2 (Chronic) | Strict Zero-Discharge Policy. Even trace amounts can disrupt local water treatment biology. |
| Physical State | Solid (Crystalline) | Dust inhalation risk during weighing/transfer. |
The "Hidden" Hazard: While the parent ester is often classified as a mild irritant, the metabolic or chemical breakdown product, 1-naphthol , is classified as Toxic in contact with skin and causes Serious Eye Damage [1, 2]. Therefore, our disposal protocol treats the parent compound with the same severity as its most toxic metabolite.
Waste Stream Classification
Proper classification ensures regulatory compliance (RCRA/EPA) and safety during transport.
-
Primary Waste Stream: Non-Halogenated Organic Waste.
-
RCRA Status: Not explicitly P- or U-listed by specific CAS, but regulated under Characteristic Waste guidelines if mixed with ignitable solvents (D001) or based on toxicity characteristics of the naphthyl moiety.
-
Segregation Code: Organic #8 (Store/dispose with phenols and cresols, or general organics; isolate from oxidizers) [3].
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Compound & Contaminated Debris)
Applicability: Expired reagents, contaminated gloves, weigh boats, paper towels.
-
Containment: Place solid waste in a wide-mouth high-density polyethylene (HDPE) jar labeled "Hazardous Waste - Solid - Toxic Organics."
-
Double Bagging: For fine powders, place the primary container inside a clear secondary bag to prevent dust migration during compaction at the waste facility.
-
Labeling: The tag must explicitly list "1-Naphthyl 3-phenylacrylate" and "Potential 1-Naphthol Generator."
-
Disposal Path: Transfer to EHS for Incineration .
B. Liquid Waste (Mother Liquors & Solvents)
Applicability: Reaction mixtures, HPLC effluent, washing solvents.
-
Solvent Compatibility Check: Ensure the waste solvent is compatible with the "Non-Halogenated Organic" stream (e.g., Acetone, Ethyl Acetate, Ethanol).
-
pH Verification: CRITICAL STEP. Check the pH of the waste solution.
-
If pH > 9 (Basic): Neutralize carefully with dilute acid (e.g., 1M HCl) to pH 6-8 before combining with the main waste drum. This prevents rapid hydrolysis and heat generation in the drum.
-
-
Transfer: Pour into the "Non-Halogenated Organic Solvent" carboy.
-
Cap & Vent: Ensure the carboy is capped but equipped with a pressure-relief vent if the solution contains volatile solvents.
C. Aqueous Waste (Rinsate)
Applicability: Glassware washing water.
-
First Rinse: The first rinse of any glassware containing this compound must be done with an organic solvent (e.g., acetone) and disposed of as Liquid Waste (Stream B) .
-
Subsequent Rinses: Only after the organic rinse can subsequent water rinses be treated as standard lab wastewater, provided no visible precipitate remains.
Operational Decision Logic (Visualized)
The following diagram illustrates the critical decision points for segregating this specific chemical waste.
Figure 1: Decision matrix for segregating 1-naphthyl 3-phenylacrylate waste streams to prevent environmental release and hydrolysis risks.
Emergency Contingencies
Spill Cleanup Procedure:
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is aerosolized, use an N95 or P100 respirator.
-
Solid Spill: Do not dry sweep. Cover with wet paper towels to suppress dust, then scoop into a waste container.
-
Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent carrier is flammable.
-
Decontamination: Wash the surface with a dilute soap solution. Collect this wash water into the organic waste container (do not drain).
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved February 5, 2026, from [Link][1]
-
U.S. Environmental Protection Agency. (2025). RCRA Regulations Title 40 CFR.[2] Retrieved February 5, 2026, from [Link]
Sources
Personal protective equipment for handling 1-naphthyl 3-phenylacrylate
Executive Summary: The "Precautionary Principle" in Action
As researchers, we often encounter "orphan" chemicals—compounds like 1-naphthyl 3-phenylacrylate (also known as 1-naphthyl cinnamate ) that lack a widely published, specific Safety Data Sheet (SDS).[1] In these instances, relying on generic safety protocols is negligence. We must synthesize a safety profile based on its constituent moieties: the cinnamate ester (sensitizer) and the 1-naphthyl group (toxic irritant).
This guide treats 1-naphthyl 3-phenylacrylate not just as a reagent, but as a potential sensitizing solid that requires rigorous containment to prevent cumulative exposure.[1]
Part 1: Hazard Deconstruction & Risk Assessment
To determine the correct PPE, we must first understand the "Why." We analyze the molecule by hydrolytic potential and functional group reactivity.
| Moiety | Chemical Behavior | Physiological Risk |
| 3-Phenylacrylate (Cinnamate) | Michael Acceptor; Reactive Ester | Sensitization (Skin): High potential for allergic contact dermatitis.[1] Irritation: Respiratory tract irritant if inhaled as dust. |
| 1-Naphthyl Group | Aromatic leaving group (upon hydrolysis) | Systemic Toxicity: Naphthols can be absorbed through skin/lungs.[1] Eye Damage: Potential for serious eye irritation/damage. |
| Physical State | High MW Ester (C₁₉H₁₄O₂) | Inhalation: Likely a fine, electrostatic powder.[1] Dust control is critical. |
Core Hazard Classification (Inferred):
-
Signal Word: WARNING
-
H-Codes (Estimated): H315 (Skin Irrit.), H317 (Skin Sens.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
Part 2: The PPE Matrix (Personal Protective Equipment)
Standard "lab coat and gloves" is insufficient for sensitizers. Use this matrix to select gear based on your specific operation.
Glove Selection Logic
-
Solid Handling: Standard Nitrile (4 mil) is acceptable only if no solvent is present.
-
Solution Handling: Once dissolved (e.g., in DCM, THF, or Acetone), the solvent acts as a carrier, permeating standard gloves and dragging the naphthyl ester with it.
| Operation | Primary PPE | Secondary PPE | Technical Rationale |
| Weighing (Solid) | Nitrile Gloves (Double) Outer: 4-5 mil, Inner: 4 mil | N95/P100 Respirator If outside fume hood | Prevents skin contact with static dust.[1] Double gloving allows outer glove removal if contaminated without exposing skin. |
| Synthesis/Solubilization | Laminate Film (Silver Shield) Required for DCM/THF use | Chemical Splash Goggles | Nitrile degrades in <5 mins with DCM.[1] Laminate prevents "carrier effect" absorption. |
| Quenching/Workup | Long-cuff Nitrile (8 mil) | Face Shield | Protects wrists/forearms from splashes during exothermic hydrolysis steps.[1] |
Part 3: Operational Workflow & Engineering Controls
This protocol ensures containment from the balance to the waste stream.
Step 1: Weighing & Transfer (The Critical Zone)
-
Static Control: Naphthyl esters are often fluffy crystals. Use an antistatic gun or ionizing bar inside the balance enclosure to prevent powder "fly-out."[1]
-
The "Coffin" Technique: Never transport the open weigh boat. Place the boat inside a larger secondary container (e.g., a screw-top jar) before removing it from the balance.
Step 2: Reaction Setup
-
Solvent Addition: Add solvent slowly down the side of the flask to avoid lofting dust.
-
Inert Atmosphere: While not strictly pyrophoric, flushing with Nitrogen/Argon reduces moisture ingress, preventing premature hydrolysis into toxic 1-naphthol.[1]
Step 3: Decontamination
-
Solvent Wash: Do not use water initially. Wash contaminated glass/surfaces with Acetone or Ethanol first to solubilize the ester, then follow with soap and water.
-
Glove Disposal: Do not throw contaminated gloves in the open trash. Seal them in a Ziploc bag before disposal to prevent volatile off-gassing or dust release.[1]
Part 4: Visualized Safety Logic
Diagram 1: PPE Decision Tree
This logic gate ensures you never use the wrong glove for the wrong solvent system.
Caption: Decision logic for selecting glove material based on physical state and carrier solvent to prevent permeation.[1]
Diagram 2: Emergency Response Workflow
Immediate actions to take in case of exposure, prioritizing the neutralization of the naphthyl moiety.
Caption: Immediate triage steps for exposure. Note: Rubbing skin can drive the solid deeper into pores; blotting is preferred.
Part 5: Disposal & Waste Management
-
Solid Waste: Dispose of contaminated weigh boats and paper towels as Hazardous Solid Waste . Do not use regular trash.
-
Liquid Waste:
-
Category: Organic Waste (Non-Halogenated or Halogenated depending on solvent).
-
Segregation: Keep separate from strong oxidizers (e.g., Nitric acid) as cinnamates can oxidize exothermically.
-
Labeling: Explicitly list "1-Naphthyl Cinnamate" on the tag.[1] Do not just write "Esters."
-
References
-
Fisher Scientific. (2021). Safety Data Sheet: Methyl Cinnamate. Retrieved from (Analogous sensitizer data).
-
Sigma-Aldrich. (2025).[2] Safety Data Sheet: 1-Naphthylmethylamine. Retrieved from (Analogous naphthyl toxicity data).[1]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Cinnamyl cinnamate. Retrieved from .
-
BenchChem. (2025). Technical Guide to 1-Naphthyl Acrylate. Retrieved from (Structural analog properties).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
